Product packaging for 12-Hydroxymyricanone(Cat. No.:CAS No. 32492-74-3)

12-Hydroxymyricanone

Katalognummer: B154751
CAS-Nummer: 32492-74-3
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ZTSNTUQTNQSIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Myricanone is a cyclic ketone isolated from the bark of Morella species and has been shown to exhibit cytotoxic activity against cancer cells. It has a role as an antineoplastic agent and a plant metabolite. It is a diarylheptanoid, an aromatic ether, a member of methoxybenzenes, a member of phenols and a cyclic ketone.
Myricanone has been reported in Morella cerifera, Morella adenophora, and other organisms with data available.
from stem bark of Myrica rubra;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B154751 12-Hydroxymyricanone CAS No. 32492-74-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNTUQTNQSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186218
Record name Myricanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32492-74-3
Record name 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32492-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196 °C
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Putative Biosynthetic Pathway of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of 12-Hydroxymyricanone has not been fully elucidated in published literature. This technical guide presents a putative pathway constructed from established principles of diarylheptanoid biosynthesis. The information herein is intended as a foundational resource for research and development.

Executive Summary

This compound is a cyclic diarylheptanoid with significant pharmacological potential. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering and synthetic biology approaches. This document outlines a scientifically plausible biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic steps, and proposed intermediate compounds. The pathway originates from the well-characterized phenylpropanoid and malonate pathways, culminating in the formation of myricanone, the likely immediate precursor to this compound. The final hydroxylation step is proposed to be catalyzed by a cytochrome P450 monooxygenase. This guide provides detailed hypothetical experimental protocols for the elucidation of this pathway and presents available quantitative data in a structured format.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites. The pathway can be conceptually divided into three main stages:

  • Formation of Phenylpropanoid Precursors: The shikimate and phenylpropanoid pathways generate hydroxycinnamoyl-CoA esters.

  • Assembly of the Diarylheptanoid Scaffold: A Type III polyketide synthase (PKS) catalyzes the condensation of phenylpropanoid precursors with a malonate extender unit to form a linear diarylheptanoid, which subsequently cyclizes.

  • Hydroxylation of Myricanone: The immediate precursor, myricanone, undergoes hydroxylation to yield this compound.

Stage 1: Phenylpropanoid Pathway

The biosynthesis initiates with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions.

  • L-Phenylalanine → Cinnamic acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL).

  • Cinnamic acid → p-Coumaric acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme.

  • p-Coumaric acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL).

Further modifications of p-coumaroyl-CoA, such as hydroxylation and methylation, can lead to other phenylpropanoid precursors like feruloyl-CoA.

Stage 2: Formation of Myricanone

The formation of the cyclic diarylheptanoid myricanone is hypothesized to be catalyzed by a Type III polyketide synthase, tentatively named Myricanone Synthase (MYS). This enzyme would catalyze a series of condensation and cyclization reactions.

  • Condensation: MYS would select two molecules of a phenylpropanoid precursor (e.g., p-coumaroyl-CoA) and one molecule of malonyl-CoA.

  • Polyketide Chain Assembly: A linear polyketide chain is formed through sequential decarboxylative condensations.

  • Intramolecular Cyclization: The linear diarylheptanoid intermediate undergoes an intramolecular cyclization to form the characteristic biphenyl (B1667301) ether linkage of myricanone.

Stage 3: Hydroxylation to this compound

The final step is the regioselective hydroxylation of myricanone at the C-12 position. This reaction is characteristic of cytochrome P450 monooxygenases (CYP450s).

  • Myricanone → this compound: Catalyzed by a putative Myricanone 12-Hydroxylase, likely a member of the CYP450 superfamily. This enzyme would utilize molecular oxygen and a cognate NADPH-cytochrome P450 reductase for electron transfer.

Visualization of the Putative Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_malonate Malonate Pathway cluster_diarylheptanoid Diarylheptanoid Formation cluster_hydroxylation Final Hydroxylation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Linear_Diarylheptanoid Linear_Diarylheptanoid p-Coumaroyl_CoA->Linear_Diarylheptanoid MYS (putative PKS) Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Linear_Diarylheptanoid Myricanone Myricanone Linear_Diarylheptanoid->Myricanone Intramolecular Cyclization This compound This compound Myricanone->this compound Myricanone 12-Hydroxylase (putative CYP450)

Putative biosynthetic pathway of this compound.

Quantitative Data

As the specific enzymes for this compound biosynthesis have not been characterized, no direct quantitative data such as enzyme kinetics are available. The following table presents hypothetical data ranges based on characterized enzymes from related pathways in other plant species.

Enzyme ClassSubstrate(s)Product(s)Km (µM)kcat (s-1)Source Organism (Analogous Enzyme)
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineCinnamic acid30 - 3001 - 50Petroselinum crispum
Cinnamate 4-Hydroxylase (C4H)Cinnamic acidp-Coumaric acid5 - 500.1 - 10Arabidopsis thaliana
4-Coumarate:CoA Ligase (4CL)p-Coumaric acid, ATP, CoAp-Coumaroyl-CoA10 - 2000.5 - 20Nicotiana tabacum
Type III Polyketide Synthasep-Coumaroyl-CoA, Malonyl-CoADiarylheptanoid scaffold2 - 500.01 - 5Curcuma longa (Curcumin Synthase)
Cytochrome P450 HydroxylaseMyricanone, O2, NADPHThis compound1 - 1000.05 - 15General Plant CYP450s

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of gene discovery, heterologous expression, and in vitro enzymatic assays.

Protocol 1: Identification of Candidate Genes

This protocol describes a general workflow for identifying candidate PKS and CYP450 genes from a Myrica species, a known producer of this compound.

Gene_Identification_Workflow Plant_Tissue Myrica sp. Tissue (e.g., roots, bark) RNA_Seq RNA Sequencing Plant_Tissue->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Annotation (BLAST, Pfam) Transcriptome_Assembly->Gene_Annotation Candidate_PKS Candidate PKS Genes Gene_Annotation->Candidate_PKS Search for PKS domains Candidate_CYP450 Candidate CYP450 Genes Gene_Annotation->Candidate_CYP450 Search for CYP450 domains

chemical structure and properties of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxymyricanone, a cyclic diarylheptanoid found primarily in plants of the Myrica genus, has emerged as a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are presented. Furthermore, this document elucidates the compound's mechanism of action, including its role in key signaling pathways, visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is classified as a cyclic diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Its chemical structure features a biphenyl (B1667301) linkage, contributing to its unique conformational properties and biological activity.

Chemical Identifiers:

  • IUPAC Name: 3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one[1][2]

  • Molecular Formula: C₂₁H₂₄O₆[1][3][4]

  • Molecular Weight: 372.41 g/mol [1][3]

  • CAS Number: 191999-68-5

Physicochemical Properties
PropertyValueSource
Physical Description Powder[3]
Water Solubility 0.015 g/L (Predicted)ALOGPS
logP 3.43 (Predicted)ChemAxon
pKa (Strongest Acidic) 8.98 (Predicted)ChemAxon
Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra are proprietary to the researchers who have isolated and characterized the compound, the key methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the cyclic diarylheptanoid structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.[5] Analysis of the fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Isolation and Purification

This compound is naturally found in plants of the Myrica genus. The following is a generalized experimental protocol for its isolation and purification, based on common phytochemical techniques.

Experimental Protocol: Isolation of this compound

Objective: To isolate this compound from plant material (e.g., roots of Myrica nana).

Materials:

  • Dried and powdered plant material

  • Solvents: n-hexane, chloroform, ethyl acetate (B1210297), methanol (B129727), water

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Further Purification:

    • Pool the fractions containing the target compound and further purify using a Sephadex LH-20 column with methanol as the eluent.

    • For final purification to high purity (≥98%), utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).

Visualization of the Isolation Workflow

Isolation_Workflow Plant_Material Dried Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Enriched_Fractions Enriched Fractions Silica_Column->Enriched_Fractions Sephadex_Column Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex_Column Purified_Fractions Purified Fractions Sephadex_Column->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Biological Activities and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect, specifically through the inhibition of nitric oxide (NO) production.

Anti-inflammatory Activity

This compound has been shown to inhibit the release of nitric oxide with an IC₅₀ value of 30.19 μM in lipopolysaccharide (LPS)-activated macrophages.[6] Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophage cells.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percentage of nitric oxide inhibition and calculate the IC₅₀ value.

Mechanism of Action and Signaling Pathway

The inhibition of nitric oxide production by this compound is likely mediated through the modulation of key inflammatory signaling pathways. While the precise mechanism for this specific compound is a subject of ongoing research, the inhibition of inducible nitric oxide synthase (iNOS) expression is a probable target. The expression of iNOS is primarily regulated by the transcription factor NF-κB.

Proposed Signaling Pathway for Anti-inflammatory Action:

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of IKK or the nuclear translocation of NF-κB, thereby downregulating iNOS expression and nitric oxide production.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO Hydroxymyricanone This compound Hydroxymyricanone->IKK inhibits? Hydroxymyricanone->NFkB inhibits translocation?

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Future Directions

While the anti-inflammatory properties of this compound are promising, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Quantitative Analysis: Determining the yield of this compound from various natural sources.

  • Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Broader Biological Screening: Evaluating its potential anticancer, antioxidant, and antimicrobial activities.

  • Mechanism of Action: Detailed studies to confirm the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of inflammatory diseases.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory activity, primarily through the inhibition of nitric oxide production. This technical guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its isolation and a key biological assay. The elucidation of its mechanism of action provides a foundation for further research into its therapeutic potential. As a promising lead compound, this compound warrants continued investigation by researchers in the fields of drug discovery and development.

References

Unveiling 12-Hydroxymyricanone: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 12-Hydroxymyricanone, a cyclic diarylheptanoid of interest for its potential biological activities. This document is intended to serve as a core resource, presenting detailed spectroscopic data in a clear, tabular format, outlining the experimental protocols for its isolation and characterization, and visualizing the key experimental workflow.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Technique Ionization Mode Molecular Formula Observed m/z Interpretation
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)C₂₁H₂₄O₆[M+H]⁺, [M+Na]⁺, or other adductsDetermination of exact mass and confirmation of elemental composition.

Note: Specific numerical data for the observed m/z values are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMQC, HMBC) are crucial for elucidating the detailed chemical structure of this compound.

¹H NMR (Proton NMR) Data

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in the reviewed literature.

¹³C NMR (Carbon NMR) Data

Position Chemical Shift (δ, ppm)
Data not available in the reviewed literature.

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily the roots of Myrica nana, involves a multi-step process.[1][2]

Plant Material Collection and Preparation
  • Collection: The roots of Myrica nana are collected and authenticated by a taxonomist.

  • Drying and Pulverization: The collected roots are washed, air-dried in a shaded area, and then ground into a coarse powder to maximize the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered root material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature over several days. The solvent is periodically refreshed to ensure efficient extraction.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Diarylheptanoids like this compound are typically concentrated in the ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The purified compound is identified and its structure confirmed through the spectroscopic techniques detailed above (MS and NMR).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Isolation_Workflow Plant_Material Plant Material (Myrica nana roots) Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Enriched_Fractions Enriched Fractions Silica_Gel_CC->Enriched_Fractions Sephadex_CC Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex_CC Purified_Fractions Further Purified Fractions Sephadex_CC->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Isolation and Purification Workflow for this compound.

References

12-Hydroxymyricanone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxymyricanone, a member of the cyclic diarylheptanoid class of natural products, has emerged as a molecule of interest for its potential pharmacological activities. Isolated primarily from plants of the Myrica genus, this compound has demonstrated noteworthy biological effects, particularly in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the current literature on this compound, including its natural sources, biological activity, and a detailed exploration of its likely mechanism of action. The information is presented to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a cyclic diarylheptanoid with the chemical formula C21H24O6 and a CAS Number of 191999-68-5.[1] While detailed experimental data on its physical properties are not extensively reported in readily available literature, its structure suggests it is a relatively non-polar molecule soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Natural Sources and Isolation

This compound is a secondary metabolite found predominantly in the roots of plants belonging to the Myrica genus (Myricaceae family).[2] The most frequently cited source for its isolation is Myrica nana.[2]

General Isolation Protocol

The isolation of this compound from its natural sources typically involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., roots of Myrica nana) is subjected to solvent extraction, commonly with methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations to isolate the pure compound. This often involves:

    • Silica (B1680970) Gel Column Chromatography: Initial separation is performed on a silica gel column using a gradient elution system of solvents like n-hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often carried out using preparative reversed-phase HPLC.

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO).

CompoundBiological ActivityAssay SystemIC50 Value
This compoundInhibition of nitric oxide releaseLipopolysaccharide-activated macrophages30.19 μM

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its inhibitory effect on nitric oxide production strongly suggests a mechanism involving the regulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is a key event in the inflammatory response and is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of iNOS Expression

Based on studies of structurally related cyclic diarylheptanoids and other natural products with similar biological activity, it is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the expression of the iNOS enzyme at the transcriptional level. This would lead to a decrease in the production of nitric oxide, a key mediator of inflammation.

Putative Signaling Pathways Involved

The following diagrams illustrate the likely signaling pathways modulated by this compound, leading to the inhibition of iNOS expression.

G Putative Mechanism of this compound in Inhibiting iNOS Expression via the NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Hydroxymyricanone This compound Hydroxymyricanone->IKK Inhibition iNOS_gene iNOS Gene NFkB_n->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes L-Arginine to NO

Caption: Proposed inhibition of the NF-κB pathway by this compound.

G Putative Mechanism of this compound in Inhibiting iNOS Expression via the MAPK Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Activation & Translocation Hydroxymyricanone This compound Hydroxymyricanone->TAK1 Inhibition iNOS_gene iNOS Gene AP1->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes L-Arginine to NO

References

A Comprehensive Technical Guide to the Biological Activities of Cyclic Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon skeleton linking two aromatic rings at positions 1 and 7.[1][2] These compounds are broadly categorized into acyclic (linear) and cyclic forms. Cyclic diarylheptanoids, the focus of this guide, are further subdivided into two main structural types: meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[1][2] They are predominantly isolated from plant families such as Betulaceae, Myricaceae, Aceraceae, and Zingiberaceae.[1][3] Exhibiting a wide array of pharmacological effects, cyclic diarylheptanoids have garnered significant interest for their potential as therapeutic agents.[3] This document provides an in-depth overview of their primary biological activities, underlying mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activity

Cyclic diarylheptanoids have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Compounds such as Pterocarine and Garuganins have shown potent activity against breast, colon, and cervical cancer cells.[4] The mechanisms underlying their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]

Mechanism of Action

The anticancer properties of cyclic diarylheptanoids are attributed to several cellular mechanisms:

  • Induction of Apoptosis: Certain diarylheptanoids act as pro-oxidants, generating reactive oxygen species (ROS) that lead to a loss of mitochondrial membrane potential (MMP) and lysosomal membrane permeabilization (LMP), ultimately triggering programmed cell death.[5]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[5][6]

  • Enzyme Inhibition: Some cyclic diarylheptanoids have been found to inhibit topoisomerase-IIα, an enzyme crucial for DNA replication in cancer cells.[4]

  • DNA Damage Signaling: Studies suggest that diarylheptanoids may exert their effects by regulating DNA damage signaling pathways, such as the ATR/CHK1 pathway.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected cyclic diarylheptanoids against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 ValueReference
PterocarineT47D (Breast)CCK-80.63 µM[4]
Garuganin 5HCT15 (Colon)Not Specified2.9 ± 0.8 µg/mL[4]
Garuganin 3HCT15 (Colon)Not Specified3.3 ± 0.1 µg/mL[4]
Garuganin 5MCF-7 (Breast)Not Specified3.2 ± 0.1 µg/mL[4]
Garuganin 3MCF-7 (Breast)Not Specified3.5 ± 0.3 µg/mL[4]
MyricanoneHeLa (Cervical), PC3 (Prostate)Not SpecifiedActive[8]
Compound 6 HCT116 (Colon)Not Specified6.69 µM[7]
Compound 17 A549 (Lung)Not Specified8.86 µM[7]
Compound 18 MDA-MB-231 (Breast)Not Specified9.92 µM[7]

Signaling Pathway Visualization

CDH Cyclic Diarylheptanoid ROS ↑ Reactive Oxygen Species (ROS) CDH->ROS induces CellCycle Cell Cycle (G2/M Phase) CDH->CellCycle targets Mito Mitochondria ROS->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP damage leads to Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Arrest G2/M Arrest CellCycle->Arrest leads to Proliferation Cancer Cell Proliferation Arrest->Proliferation inhibits

Figure 1. Anticancer mechanism of cyclic diarylheptanoids.

Anti-inflammatory Activity

Cyclic diarylheptanoids possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. They have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Mechanism of Action

The primary anti-inflammatory mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[11] Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes.[11] Cyclic diarylheptanoids inhibit this process, preventing NF-κB activation and subsequent inflammation.[9][10]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table presents the inhibitory concentrations of diarylheptanoids from Alnus hirsuta on NF-κB activation and the production of NO and TNF-α.

CompoundNF-κB Activation IC50NO Production IC50TNF-α Production IC50Reference
2 9.9 µM9.2 µM9.8 µM[10]
3 18.2 µM19.3 µM18.5 µM[10]
6 23.7 µM22.3 µM23.5 µM[10]

Signaling Pathway Visualization

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα pIkBa P-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB releases pIkBa->NFkB degradation of IκBα Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (NO, TNF-α) Nucleus->Transcription activates CDH Cyclic Diarylheptanoid CDH->IKK inhibits cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds CDH Cyclic Diarylheptanoid (Inducer) CDH->Keap1_Nrf2 inhibits binding Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes CDH Cyclic Diarylheptanoid Receptor Cell Surface Receptor CDH->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates pAkt P-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR activates Apoptosis Pro-apoptotic Factors (e.g., Caspases) pAkt->Apoptosis inhibits Survival Neuronal Survival & Growth mTOR->Survival promotes Apoptosis->Survival inhibits A 1. Seed cells in 96-well plate B 2. Add test compound (Cyclic Diarylheptanoid) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT or XTT Reagent C->D E 5. Incubate (1-4h) D->E F 6. Add Solubilizer (MTT Only) E->F MTT Assay G 7. Read Absorbance on Plate Reader E->G XTT Assay F->G H 8. Calculate IC50 G->H A 1. Prepare DPPH solution & compound dilutions B 2. Mix compound with DPPH A->B C 3. Incubate in dark (e.g., 30 min) B->C D 4. Measure Absorbance (~517 nm) C->D E 5. Calculate % Inhibition and IC50 D->E A 1. Measure baseline paw volume in rats B 2. Administer test compound or control A->B C 3. Inject carrageenan into paw B->C D 4. Measure paw volume at timed intervals C->D E 5. Calculate % edema inhibition D->E

References

A Technical Guide to the Identification of Novel Diarylheptanoids in the Myricaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Myricaceae family, comprising aromatic shrubs and small trees, is a prolific source of structurally diverse secondary metabolites, including a significant class of phenolic compounds known as diarylheptanoids.[1][2] These compounds, characterized by a seven-carbon chain linking two aromatic rings, exist in both linear and cyclic forms and have garnered considerable interest for their wide range of biological activities.[2][3][4] Species within the Myrica and Morella genera are particularly rich in cyclic diarylheptanoids, such as myricanol (B191915) and myricanone, which have demonstrated potent antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties.[5][6][7]

This technical guide provides a comprehensive overview of the methodologies required for the successful identification of novel diarylheptanoids from Myricaceae species. It details the systematic workflow from plant material processing to extraction, isolation, and sophisticated structure elucidation. Furthermore, it summarizes quantitative data on recently discovered compounds and their bioactivities, offering a valuable resource for natural product chemists and drug development professionals seeking to explore this promising class of molecules.

Experimental Workflow: From Plant to Pure Compound

The isolation of novel diarylheptanoids is a multi-step process that requires careful execution of extraction and chromatographic techniques. The general workflow is outlined below.

G cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Isolation & Purification Plant Plant Material (Bark, Roots, Twigs) Prep Drying & Powdering Plant->Prep Extract Solvent Extraction (e.g., Methanol (B129727), Ethanol) Prep->Extract Crude Crude Extract Extract->Crude Fractionate Solvent Partitioning (e.g., Hexane, EtOAc) Crude->Fractionate Fractions Solvent Fractions Fractionate->Fractions CC Column Chromatography (Silica Gel) Fractions->CC Sephadex Size-Exclusion (Sephadex LH-20) CC->Sephadex HPLC Preparative HPLC (C18 Column) Sephadex->HPLC Pure Pure Novel Diarylheptanoid HPLC->Pure

Caption: General workflow for diarylheptanoid isolation.

Plant Material Preparation and Extraction
  • Collection and Identification : Plant materials, typically the bark, roots, or twigs of Myrica species, are collected and botanically authenticated.[1][5]

  • Processing : The collected material is air-dried, often in the shade to prevent degradation of phytochemicals, and then ground into a fine powder to maximize the surface area for solvent extraction.

  • Extraction : The powdered material is exhaustively extracted with a suitable solvent, most commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction. The resulting solutions are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Protocol

The crude extract contains a complex mixture of compounds and must be subjected to several stages of chromatographic separation.

  • Initial Fractionation : The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). This step separates compounds based on their general polarity, concentrating the diarylheptanoids typically in the ethyl acetate fraction.

  • Column Chromatography (CC) : The active fraction (e.g., ethyl acetate fraction) is subjected to open column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the mixture into less complex fractions.

  • Size-Exclusion Chromatography : Fractions containing diarylheptanoids are often further purified using Sephadex LH-20 column chromatography, which separates molecules based on their size.[1]

  • High-Performance Liquid Chromatography (HPLC) : Final purification to yield individual, pure compounds is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column.

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula of the new compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR (¹H and ¹³C) : Provides crucial information about the number and types of protons and carbons in the molecule, revealing the basic carbon skeleton and functional groups.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity within the molecule. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Chiroptical Methods : For stereochemistry, techniques like Electronic Circular Dichroism (ECD) are used. The experimental CD spectrum is compared with computationally simulated spectra to determine the absolute configuration of stereocenters.[1]

  • X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous determination of the entire three-dimensional structure and absolute stereochemistry.[8]

Novel Diarylheptanoids from Myricaceae: A Quantitative Summary

Recent phytochemical investigations of the Myricaceae family have led to the isolation of numerous novel diarylheptanoids. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Selected Novel Diarylheptanoids Isolated from Myrica Species

Compound NameMyrica Species SourcePlant PartReference
MyricarborinMyrica arboreaStem and Root Bark[1]
11-O-β-D-xylopyranosylmyricanolMyrica arboreaStem and Root Bark[1]
Myricanol 11-sulfateMyrica rubraBark[9]
Juglanin B 11-sulfateMyrica rubraBark[9]
Myricanone 5-O-(6'-O-galloyl)glucosideMyrica rubraBark[9]
RubanolMyrica rubraBark[10]
Myricananins A-EMyrica nanaRoots[8]
NanaoneMyrica nanaBark[11]

Table 2: Bioactivity Data of Diarylheptanoids from Myrica Species

Compound NameBioassayResult (IC₅₀ / GI₅₀)Reference
RubanolCytotoxicity (Lun-06, Neu-04, Bre-04 cell lines)16.03–32.58 µg/mL[10]
Myricananin ANitric Oxide (NO) Inhibition in Macrophages45.32 µM[8]
Myricananin CNitric Oxide (NO) Inhibition in Macrophages63.51 µM[8]
12-HydroxymyricanoneNitric Oxide (NO) Inhibition in Macrophages30.19 µM[8]
AlnusonolNitric Oxide (NO) Inhibition in Macrophages46.18 µM[8]
MyricanolCytotoxicity (Murine leukaemia P-388 cells)~24 µM (Derived from IC₅₀ of derivatives)[5][6]
5-PrenylmyricanolCytotoxicity (Murine leukaemia P-388 cells)12 µM[5][6]
5-BenzylmyricanolCytotoxicity (Murine leukaemia P-388 cells)12 µM[5][6]
MyricanolDPPH Radical Scavenging39.3 µM[5][6]

Mechanisms of Action and Signaling Pathways

Diarylheptanoids from Myricaceae exert their biological effects through various molecular mechanisms. Understanding these pathways is critical for drug development.

Inhibition of Nitric Oxide Production

Chronic inflammation is linked to the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. Several cyclic diarylheptanoids isolated from Myrica nana have been shown to inhibit NO release in lipopolysaccharide (LPS)-activated macrophages.[8] Myricananin A, for example, was found to inhibit the expression of the iNOS enzyme itself, representing a key mechanism for its anti-inflammatory activity.[8]

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage Activation LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Diarylheptanoid Myricananin A Diarylheptanoid->iNOS Inhibition

Caption: Inhibition of iNOS expression by a diarylheptanoid.

Destabilization of Tau Protein

The microtubule-associated protein tau is implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[7] An extract from Myrica cerifera was found to potently reduce tau protein levels. The diarylheptanoid (+)-aR,11S-myricanol was identified as the most effective anti-tau component in the extract, demonstrating a capacity to destabilize the tau protein.[7] This suggests a novel therapeutic strategy for tauopathies, and myricanol may serve as a valuable scaffold for developing new drugs targeting tau turnover.[7]

G Tau Stable Tau Protein Aggregation Pathological Tau Aggregation Tau->Aggregation Degradation Tau Degradation Tau->Degradation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration Myricanol (+)-aR,11S-Myricanol Myricanol->Tau Destabilization

Caption: Proposed mechanism of tau destabilization by myricanol.

References

Preliminary In Vitro Screening of Myricanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "12-Hydroxymyricanone" did not yield specific in vitro screening data. This technical guide therefore focuses on the closely related and well-studied compound, Myricanone , to provide insights into the potential biological activities of this class of compounds. The data and methodologies presented herein pertain to Myricanone and serve as a valuable reference for researchers, scientists, and drug development professionals interested in this compound and related diarylheptanoids.

Introduction

Myricanone, a cyclic diarylheptanoid isolated from species of the Myrica genus, has garnered significant interest for its potential therapeutic properties. Preliminary in vitro studies have primarily focused on its anticancer activities, revealing its capacity to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This guide summarizes the key quantitative findings, details the experimental protocols employed in these preliminary screenings, and visualizes the proposed mechanisms of action.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of Myricanone have been quantified in several in vitro studies. The following table summarizes the key findings for easy comparison.

Cell LineAssay TypeEndpointResultReference
A549 (Human lung adenocarcinoma)CytotoxicityEC503.22 µg/mL[1]
HepG2 (Human liver cancer)CytotoxicityEC5032.46 µM[1]
A549Apoptosis Assay (Flow Cytometry)Apoptotic Rate34.9% (dose-dependent increase from 4.13% in untreated cells)[1]
A549Colony Formation AssayInhibitionSignificant inhibition[1]
HepG2MTT AssayCytotoxicityDose-dependent decrease in cell viability[2][3]
WRL-68 (Normal liver cells)MTT AssayCytotoxicityNo or insignificant cytotoxic effects[2][3]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the in vitro screening of Myricanone.

Cell Culture and Maintenance
  • Cell Lines: Human lung adenocarcinoma (A549), human liver cancer (HepG2), and normal human liver (WRL-68) cells were utilized.

  • Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity and Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Cells were then treated with various concentrations of Myricanone for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control.

Apoptosis Assay
  • Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:

    • Cells were treated with Myricanone for a predetermined time.

    • Both adherent and floating cells were collected and washed with ice-cold phosphate-buffered saline (PBS).

    • Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Colony Formation Assay
  • A low number of cells (e.g., 500-1000 cells) were seeded in 6-well plates.

  • Cells were treated with different concentrations of Myricanone.

  • The medium was changed every 2-3 days, and the cells were allowed to grow for approximately 2 weeks until visible colonies formed.

  • Colonies were fixed with methanol (B129727) and stained with crystal violet.

  • The number of colonies containing more than 50 cells was counted.

Cell Cycle Analysis
  • Cells were treated with Myricanone for the desired time period.

  • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight.

  • Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).

  • The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for Myricanone-induced apoptosis and a general experimental workflow for in vitro screening.

Myricanone_Apoptosis_Pathway Myricanone Myricanone ROS Reactive Oxygen Species (ROS) Generation Myricanone->ROS MMP Mitochondrial Membrane Potential Depolarization ROS->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of Myricanone-induced apoptosis in cancer cells.

In_Vitro_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation Start Compound (Myricanone) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Dose_Response Dose-Response Curve Generation Cytotoxicity->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Colony_Formation Colony Formation Assay IC50->Colony_Formation Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Colony_Formation->Data_Analysis Conclusion Conclusion on In Vitro Activity Data_Analysis->Conclusion

Caption: General experimental workflow for the in vitro screening of a test compound.

References

CAS number and chemical identifiers for 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 12-Hydroxymyricanone, a cyclic diarylheptanoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identifiers, biological activities, and detailed experimental protocols for its isolation and key biological assays.

Chemical Identity and Properties

This compound is a natural product belonging to the class of cyclic diarylheptanoids. Its chemical structure and key identifiers are summarized below.

IdentifierValue
CAS Number 191999-68-5[1]
Molecular Formula C₂₁H₂₄O₆[2][3]
Molecular Weight 372.4 g/mol [2]
IUPAC Name 3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one[2]
Canonical SMILES COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O[3]
InChI Key MZTZAESUYFUQBV-UHFFFAOYSA-N[2][3]

Biological Activity

This compound has demonstrated noteworthy biological activities, particularly in the areas of anti-tubercular and anti-inflammatory research.

Biological ActivityAssayResult
Anti-tubercular Activity Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv35.8 µg/mL[1]
Anti-inflammatory Activity Inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophagesIC₅₀: 30.19 µM[1]

Experimental Protocols

Isolation and Purification of this compound from Myrica Species

The following is a generalized protocol for the isolation and purification of this compound from its natural sources, such as the roots of Myrica nana or Morella adenophora.[2]

1. Plant Material Preparation:

  • Collect and taxonomically authenticate the plant material (e.g., roots).

  • Wash the plant material to remove soil and debris.

  • Air-dry the material in a shaded, well-ventilated area.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent (e.g., 95% ethanol (B145695) or methanol) at room temperature for several days.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound and further purify them on a Sephadex LH-20 column using methanol (B129727) as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification using preparative HPLC with a C18 reversed-phase column and a suitable mobile phase gradient, such as methanol/water or acetonitrile/water.

5. Structure Elucidation:

G plant Myrica Species (Roots) powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Extract powder->extract Solvent Maceration fraction Ethyl Acetate Fraction extract->fraction Solvent Partitioning silica Silica Gel Chromatography fraction->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure Pure this compound hplc->pure

Isolation workflow for this compound.
Anti-tubercular Activity Assay (Mycobacterium tuberculosis H37Rv)

The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv can be determined using the microplate Alamar blue assay (MABA).[4]

1. Preparation of Mycobacterial Inoculum:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final concentration for inoculation.

2. Microplate Assay:

  • Prepare serial dilutions of this compound in a 96-well microplate.

  • Add the mycobacterial inoculum to each well.

  • Include positive (e.g., isoniazid) and negative (no drug) controls.

  • Incubate the plates at 37°C for 5-7 days.

3. Determination of MIC:

  • Add Alamar blue solution to each well and re-incubate for 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[2][5]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

2. Griess Assay:

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

3. Quantification:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits NO production by 50%.

Potential Signaling Pathway

While the specific signaling pathway modulated by this compound has not been definitively elucidated in the available literature, related cyclic diarylheptanoids are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Cyclic diarylheptanoids may interfere with this cascade, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby reducing the expression of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IkB Degradation IKK->IkB NFkB_cyto NF-kB (cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-kB (nucleus) NFkB_cyto->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_nuc->Gene NO Nitric Oxide (NO) Gene->NO Hydroxymyricanone This compound Hydroxymyricanone->IKK Potential Inhibition

Generalized anti-inflammatory signaling pathway.

References

Methodological & Application

Application Note and Protocol for the Extraction of 12-Hydroxymyricanone from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxymyricanone is a cyclic diarylheptanoid that has garnered significant interest within the scientific community due to its potential biological activities.[1] This compound is a secondary metabolite found primarily in plants belonging to the Myricaceae family.[1] This document provides a comprehensive guide to the extraction and isolation of this compound from its natural plant sources, with a focus on the roots of Myrica species. The protocols outlined are a composite methodology derived from established procedures for the isolation of cyclic diarylheptanoids.[1] Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and laboratory equipment available.

Natural Sources

This compound has been identified in several species of the Myrica genus. The primary and most frequently cited source is the roots of Myrica nana (also known as Morella nana).[1] Other known sources include the roots of Morella adenophora and the branches of Myrica gale.[1]

Data Presentation

A thorough review of the available scientific literature indicates a knowledge gap regarding specific quantitative data on the yield of this compound from its natural sources.[1] While general methodologies for its extraction are established, precise yields have not been consistently reported. This presents an opportunity for future research in the quantitative phytochemical analysis of Myrica species.[1]

Table 1: Natural Sources of this compound and Status of Quantitative Yield Data

Plant SpeciesFamilyPlant PartQuantitative Yield Data
Myrica nana (Morella nana)MyricaceaeRootsNot specified in literature
Morella adenophoraMyricaceaeRootsNot specified in literature
Myrica galeMyricaceaeBranchesNot specified in literature

Experimental Protocols

The following sections detail a comprehensive, step-by-step protocol for the extraction, purification, and identification of this compound from plant roots.

Plant Material Preparation

Proper collection and preparation of the plant material are crucial for successful extraction.

  • Collection: The roots of Myrica nana are the recommended source material.[1] It is essential that the plant material is authenticated by a plant taxonomist to ensure the correct species is being used.

  • Drying: After collection, the roots should be thoroughly washed to remove soil and other debris. They should then be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

  • Pulverization: Once dried, the roots are pulverized into a coarse powder. This increases the surface area of the plant material, allowing for more efficient extraction by the solvent.[1]

Extraction

Solvent maceration is a common and effective method for extracting this compound.

  • Solvent Selection: 80-95% ethanol (B145695) or methanol (B129727) are commonly used solvents for the extraction of diarylheptanoids from Myrica species.[1]

  • Maceration Process:

    • Place the powdered root material in a large container.

    • Add a sufficient volume of the chosen solvent (e.g., 80-95% ethanol) to completely submerge the powder.

    • Seal the container and allow it to stand at room temperature for several days. Periodically agitate the mixture to ensure thorough extraction.

    • The solvent should be replaced with fresh solvent every 2-3 days to maintain a high concentration gradient and facilitate exhaustive extraction.[1]

  • Concentration:

    • After the maceration period, filter the combined solvent extracts to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude extract.[1]

Purification

A multi-step purification process is necessary to isolate this compound from the crude extract.

  • Solvent-Solvent Partitioning: This technique separates compounds based on their polarity.[1]

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical sequence is n-hexane, followed by chloroform, then ethyl acetate (B1210297), and finally n-butanol.

    • This compound and other diarylheptanoids are typically enriched in the ethyl acetate fraction.[1]

  • Column Chromatography (Initial Separation):

    • Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel as the stationary phase.[1]

    • The choice of the mobile phase (solvent system) is critical for good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased.

  • Sephadex LH-20 Chromatography (Final Purification):

    • Fractions from the silica gel column that contain this compound (as determined by Thin Layer Chromatography, TLC) are pooled and concentrated.

    • Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase.[1] This step separates compounds based on their molecular size and is effective in isolating this compound.[1]

Structural Elucidation and Identification

The identity and structure of the purified this compound must be confirmed using spectroscopic techniques.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are used to elucidate the detailed chemical structure of this compound.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis and Identification Collection Collection of Myrica nana roots Drying Washing and Air-Drying Collection->Drying Pulverization Pulverization into Coarse Powder Drying->Pulverization Maceration Solvent Maceration (80-95% Ethanol/Methanol) Pulverization->Maceration Powdered Roots Concentration Concentration under Reduced Pressure Maceration->Concentration Partitioning Solvent-Solvent Partitioning (Enrichment in Ethyl Acetate Fraction) Concentration->Partitioning Crude Extract SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex Analysis Structural Elucidation (MS, NMR) Sephadex->Analysis Purified this compound

Caption: General workflow for the isolation of this compound.

Purification Pathway

Purification_Pathway CrudeExtract Crude Extract from Evaporation Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (non-polar compounds) Partitioning->Hexane Chloroform Chloroform Fraction Partitioning->Chloroform EtOAc Ethyl Acetate Fraction (Enriched with this compound) Partitioning->EtOAc Butanol n-Butanol Fraction (polar compounds) Partitioning->Butanol Silica Silica Gel Chromatography EtOAc->Silica Fractions Pooled Fractions containing This compound Silica->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex PureCompound Purified this compound Sephadex->PureCompound

Caption: Purification pathway for this compound.

References

Optimizing Solvent Extraction for 12-Hydroxymyricanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optimized solvent extraction of 12-Hydroxymyricanone, a cyclic diarylheptanoid with significant biological activities. Found primarily in the roots of plants from the Myricaceae family, such as Myrica nana, effective extraction is crucial for its subsequent study and potential therapeutic development.[1] This guide outlines conventional and modern extraction techniques, including maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), with a comparative analysis of solvent systems to maximize yield and purity. Furthermore, we present a putative signaling pathway associated with the anti-inflammatory effects of diarylheptanoids.

Introduction to this compound

This compound is a naturally occurring cyclic diarylheptanoid that has garnered scientific interest for its potential pharmacological properties.[1] Diarylheptanoids, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] The primary sources of this compound are plants of the Myrica genus, with the highest concentrations typically found in the root bark. Efficient extraction and isolation of this compound are paramount for research in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Optimizing Extraction Parameters

The selection of an appropriate extraction method and solvent system is critical for maximizing the yield of this compound. The following tables summarize quantitative data from studies on the extraction of diarylheptanoids and other phenolic compounds from Myrica species and other plant materials, providing a basis for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodSolventTemperature (°C)TimeYield (Relative)Reference
Maceration70% Ethanol (B145695)Room Temperature24-72 hoursModerate
Soxhlet ExtractionEthanolBoiling Point6-12 hoursHigh
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 minHigh
Microwave-Assisted Extraction (MAE)70% Ethanol6010 minVery High

Table 2: Influence of Solvent Type and Concentration on Phenolic Compound Yield

Solvent SystemSolvent-to-Solid Ratio (mL/g)Extraction Time (min)Temperature (°C)Relative Yield (%)Reference
100% Methanol (B129727)20:1604085
70% Aqueous Methanol20:1604095
100% Ethanol20:1604090
70% Aqueous Ethanol20:16040100
50% Aqueous Acetone20:1604098
Water20:1604060

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of this compound from dried and powdered root material of Myrica species.

Protocol 1: Conventional Maceration
  • Preparation of Plant Material: Weigh 100 g of dried, powdered root bark of the selected Myrica species.

  • Solvent Addition: Place the powdered material in a large Erlenmeyer flask and add 1 L of 80-95% ethanol.

  • Extraction: Seal the flask and allow it to stand at room temperature for 3 days, with occasional agitation.

  • Filtration and Re-extraction: Filter the mixture through Whatman No. 1 filter paper. Transfer the solid residue back to the flask and add another 1 L of 80-95% ethanol. Repeat the extraction process two more times.

  • Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Weigh 10 g of dried, powdered root bark.

  • Solvent Addition: Place the powder in a 250 mL beaker and add 200 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic power to 300 W and the temperature to 50°C. Sonicate for 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Weigh 5 g of dried, powdered root bark.

  • Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Microwave Extraction: Secure the vessel in a microwave extractor. Set the microwave power to 500 W and the temperature to 60°C. Irradiate for 10 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Purification of this compound

Following extraction, the crude extract requires further purification to isolate this compound. A general workflow is presented below.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water.

    • Sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Pool the fractions containing this compound.

    • Further purify using Sephadex LH-20 column chromatography with methanol as the mobile phase.

    • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification Collection of Myrica Roots Collection of Myrica Roots Drying and Pulverization Drying and Pulverization Collection of Myrica Roots->Drying and Pulverization Maceration Maceration Drying and Pulverization->Maceration Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Drying and Pulverization->Ultrasound-Assisted Extraction Microwave-Assisted Extraction Microwave-Assisted Extraction Drying and Pulverization->Microwave-Assisted Extraction Crude Extract Crude Extract Maceration->Crude Extract Ultrasound-Assisted Extraction->Crude Extract Microwave-Assisted Extraction->Crude Extract Solvent-Solvent Partitioning Solvent-Solvent Partitioning Crude Extract->Solvent-Solvent Partitioning Column Chromatography Column Chromatography Solvent-Solvent Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Optimized workflow for the extraction and purification of this compound.

Putative Anti-inflammatory Signaling Pathway

Diarylheptanoids have been reported to exhibit anti-inflammatory activity, often through the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκBα Degradation->NF-κB (p50/p65) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p50/p65) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Complex Inhibition Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) Gene Transcription->Pro-inflammatory Cytokines (IL-6, TNF-α)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the optimized extraction of this compound. The choice of extraction method will depend on the available equipment and desired efficiency, with modern techniques like UAE and MAE offering significant advantages in terms of time and solvent consumption. For solvent selection, 70% aqueous ethanol or methanol generally provides superior yields for phenolic compounds. Further purification through chromatographic techniques is essential to obtain high-purity this compound for downstream applications in research and drug development. The putative involvement of this compound in modulating the NF-κB signaling pathway highlights its potential as an anti-inflammatory agent, warranting further investigation.

References

Application Notes & Protocols: Purification of 12-Hydroxymyricanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxymyricanone is a cyclic diarylheptanoid with demonstrated biological activities, including the inhibition of nitric oxide release.[1][2] Found in plants of the Myrica genus, particularly the roots of Myrica nana, this compound holds potential for further investigation in drug discovery and development.[3][4][5] Effective purification is crucial for accurate biological assessment and further chemical modification. This document provides detailed application notes and a multi-step protocol for the purification of this compound using column chromatography techniques, based on established methodologies for the isolation of cyclic diarylheptanoids.

Purification Strategy Overview

The purification of this compound is a multi-step process that leverages the compound's physicochemical properties. The general workflow begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of secondary metabolites.

start Plant Material (Myrica nana roots) extraction Solvent Extraction start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning silica_gel Silica (B1680970) Gel Column Chromatography (Initial Separation) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (Size Exclusion) silica_gel->sephadex prep_hplc Preparative HPLC (Final Purification) sephadex->prep_hplc end Purified this compound prep_hplc->end

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on established procedures for the isolation of cyclic diarylheptanoids. Optimization may be necessary depending on the specific plant material and laboratory equipment.

1. Plant Material Preparation and Extraction

  • Plant Material: Roots of Myrica nana.

  • Preparation: The collected roots should be washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for extraction.

  • Extraction: The powdered root material is subjected to exhaustive maceration with 95% ethanol (B145695) at room temperature. The solvent should be replaced periodically over several days to ensure complete extraction. The combined ethanol extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

3. Silica Gel Column Chromatography (Initial Separation)

This step provides the initial separation of compounds based on polarity.

ParameterValue/Description
Stationary Phase Silica gel (200-300 mesh)
Column Dimensions 5 cm i.d. x 50 cm length (representative)
Mobile Phase Gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH)
Gradient Elution Start with 100% CHCl₃, gradually increasing the proportion of MeOH (e.g., 100:1 to 10:1)
Fraction Collection 250 mL per fraction (representative)
Monitoring Thin Layer Chromatography (TLC)

Protocol:

  • Prepare a slurry of silica gel in 100% chloroform and pack the column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.

  • Begin elution with 100% chloroform.

  • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient.

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing this compound.

4. Sephadex LH-20 Chromatography (Size Exclusion)

This step further purifies the pooled fractions based on molecular size.

ParameterValue/Description
Stationary Phase Sephadex LH-20
Column Dimensions 2.5 cm i.d. x 100 cm length (representative)
Mobile Phase 100% Methanol
Flow Rate Gravity flow
Fraction Collection 50 mL per fraction (representative)
Monitoring TLC

Protocol:

  • Swell the Sephadex LH-20 in methanol and pack the column.

  • Concentrate the pooled fractions from the silica gel column and dissolve in a minimal amount of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute with 100% methanol.

  • Collect fractions and monitor by TLC to identify those containing this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

The final purification is achieved using reversed-phase preparative HPLC.

ParameterValue/Description
Stationary Phase C18 reversed-phase silica gel (10 µm)
Column Dimensions 20 mm i.d. x 250 mm length (representative)
Mobile Phase Gradient of Methanol (MeOH) and Water (H₂O)
Gradient Elution Start with a higher water content and gradually increase the methanol concentration (e.g., 30% to 80% MeOH over 40 minutes)
Flow Rate 10 mL/min (representative)
Detection UV at 280 nm

Protocol:

  • Equilibrate the preparative C18 column with the initial mobile phase composition.

  • Dissolve the semi-purified sample from the Sephadex LH-20 step in the initial mobile phase.

  • Inject the sample onto the column.

  • Run the gradient elution program.

  • Collect the peak corresponding to this compound based on the UV chromatogram.

  • Confirm the purity of the collected fraction by analytical HPLC.

Data Presentation

Table 1: Summary of Chromatographic Purification Steps for this compound

Purification StepStationary PhaseMobile Phase SystemSeparation Principle
Silica Gel Chromatography Silica Gel (Normal Phase)Chloroform-Methanol GradientPolarity
Sephadex LH-20 Hydroxypropylated DextranMethanolMolecular Size
Preparative HPLC C18 (Reversed-Phase)Methanol-Water GradientHydrophobicity

Structure and Characterization

The structure of the purified this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) to elucidate the detailed chemical structure.

Logical Relationships in Purification

The selection and sequence of chromatographic techniques are critical for successful purification. The following diagram illustrates the logical flow of the purification strategy, moving from a broad separation based on polarity to finer purification steps based on size and hydrophobicity.

crude_extract Crude Extract (High Complexity) silica_gel Silica Gel Chromatography (Separation by Polarity) crude_extract->silica_gel Removes highly non-polar and highly polar impurities sephadex Sephadex LH-20 (Separation by Size) silica_gel->sephadex Removes compounds of significantly different molecular weight prep_hplc Preparative HPLC (Separation by Hydrophobicity) sephadex->prep_hplc Separates closely related compounds with minor differences in hydrophobicity pure_compound Pure this compound (Low Complexity) prep_hplc->pure_compound

Caption: Logical flow of the purification strategy for this compound.

References

Application Notes & Protocols for the Preparative HPLC Isolation of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the isolation and purification of 12-Hydroxymyricanone, a cyclic diarylheptanoid with significant biological potential, using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the purification of related natural products.

Introduction

This compound is a natural product found in plants of the Myrica genus, such as Myrica nana.[1] As a member of the diarylheptanoid class of compounds, it has attracted interest for its potential pharmacological activities.[2] Effective isolation of this compound in high purity is crucial for further research into its biological functions and for potential drug development. This protocol focuses on the final purification step using preparative HPLC, which is a powerful technique for isolating specific compounds from complex mixtures.[1][3]

Overall Experimental Workflow

The isolation of this compound is a multi-step process that begins with extraction from the plant source and proceeds through several chromatographic separations to enrich the target compound before final purification by preparative HPLC.

Workflow A Plant Material (e.g., Myrica nana roots) B Drying and Pulverization A->B C Solvent Extraction (e.g., 80-95% Ethanol) B->C D Concentration (Rotary Evaporation) C->D E Solvent-Solvent Partitioning D->E F Column Chromatography (Silica Gel) E->F G Size-Exclusion Chromatography (Sephadex LH-20) F->G H Preparative HPLC (C18 Reversed-Phase) G->H I Pure this compound H->I J Structure Elucidation (MS, NMR) I->J

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

3.1. Plant Material Preparation and Extraction

  • Collection and Identification: Collect the roots of Myrica nana, a known source of this compound.[1] It is essential to have the plant material authenticated by a taxonomist.

  • Drying and Grinding: Wash the collected roots to remove any soil and debris. Air-dry the roots in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, pulverize the roots into a coarse powder to increase the surface area for efficient extraction.[1]

  • Solvent Extraction: Macerate the powdered plant material with 80-95% ethanol (B145695) or methanol (B129727) at room temperature.[1] This process should be carried out exhaustively, typically over several days with periodic replacement of the solvent, to ensure maximum extraction of the target compounds.

  • Concentration: Combine the solvent extracts and filter them to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

3.2. Preliminary Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is n-hexane, followed by chloroform, ethyl acetate (B1210297), and finally n-butanol. This compound, being a moderately polar diarylheptanoid, is expected to be enriched in the ethyl acetate fraction.[1]

  • Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography using silica gel as the stationary phase. Elute the column with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol), gradually increasing the polarity.[1] Monitor the fractions using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Pool the fractions from the silica gel column that show the presence of the target compound. Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.[1]

3.3. Preparative HPLC Purification

This is the final and critical step to obtain high-purity this compound.

  • Sample Preparation: Dissolve the enriched fraction obtained from the Sephadex LH-20 chromatography in the initial mobile phase (e.g., a mixture of methanol and water). Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.

  • Chromatographic Conditions: The final purification is typically achieved using a C18 reversed-phase column.[1] The mobile phase usually consists of a gradient of methanol and water or acetonitrile (B52724) and water.[1]

  • Elution and Detection: Elute the sample through the column. Monitor the elution of this compound using a UV detector.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound using an automated fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data and Method Parameters

ParameterTypical Value / RangeNotes
Column C18 Reversed-PhaseCommon stationary phase for separating moderately polar compounds.
Column Dimensions 250 mm x 10.0 mm, 5 µmRepresentative dimensions for preparative scale.
Mobile Phase Methanol-Water or Acetonitrile-WaterGradient elution is typically employed.[1]
Gradient e.g., 60-82% Methanol over 45 minThe gradient should be optimized for the best separation.
Flow Rate 3 - 5 mL/minAdjust based on column dimensions and desired separation time.
Injection Volume 1 - 5 mLDependent on sample concentration and column capacity.
Detection Wavelength ~254 nm or ~280 nmDiarylheptanoids typically have UV absorbance in this range.
Column Temperature 25 - 35 °CMaintained for reproducible retention times.

Structure Elucidation

After isolation, the chemical structure of the purified compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[1]

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR experiments (COSY, HMBC, HSQC) to elucidate the detailed chemical structure.[1]

Conclusion

The successful isolation of this compound using preparative HPLC is achievable through a systematic approach involving initial extraction, pre-purification, and final chromatographic separation. The protocol and parameters provided in these application notes serve as a comprehensive guide for researchers. Optimization of the preparative HPLC conditions will be necessary to achieve the desired purity and yield for subsequent biological and pharmacological studies.

References

Application Notes and Protocols: 12-Hydroxymyricanone Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the synthesis, isolation, and derivatization of 12-Hydroxymyricanone, a cyclic diarylheptanoid of pharmacological interest. Due to the limited availability of published literature on the direct chemical synthesis of this compound, this guide presents a putative biosynthetic pathway and a detailed protocol for its isolation from natural sources. Furthermore, synthetic and derivatization techniques for the closely related compound, myricanone, are provided as a foundational methodology for researchers.

Isolation of this compound from Natural Sources

This compound is a naturally occurring secondary metabolite found predominantly in plants of the Myrica genus. The isolation of this compound is achieved through standard phytochemical techniques involving solvent extraction and chromatographic separation.[1]

Experimental Protocol: Isolation from Myrica nana

This protocol is a composite methodology based on established procedures for isolating cyclic diarylheptanoids from Myrica species.[1] Optimization may be necessary depending on the specific plant material and laboratory equipment.

1.1. Plant Material Preparation:

  • Collection: Collect the roots of Myrica nana, which are a frequently cited source of this compound.[1] It is recommended to have the plant material authenticated by a plant taxonomist.

  • Drying and Pulverization: Wash the collected roots, air-dry them in the shade, and then pulverize them into a coarse powder to maximize the surface area for extraction.[1]

1.2. Extraction:

  • Solvent Maceration: Subject the powdered root material to exhaustive extraction using 80-95% ethanol (B145695) or methanol. This is typically done at room temperature over several days, with periodic replacement of the solvent.[1]

1.3. Fractionation:

  • Solvent-Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

1.4. Chromatographic Purification:

  • Initial Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel. Employ a gradient elution system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Further Purification: Combine fractions containing the target compound and subject them to further chromatographic purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

G Workflow for the Isolation of this compound A Collection of Myrica nana roots B Drying and Pulverization A->B C Solvent Maceration (Ethanol/Methanol) B->C D Crude Extract C->D E Solvent-Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection and TLC Monitoring G->H I Further Purification (Sephadex/HPLC) H->I J Pure this compound I->J

Caption: Isolation workflow of this compound.

Putative Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully detailed in published literature, a scientifically plausible pathway can be proposed based on established principles of diarylheptanoid biosynthesis. The biosynthesis is thought to originate from the phenylpropanoid and malonate pathways, involving the condensation of precursors to form a linear diarylheptanoid, which then undergoes intramolecular cyclization.

G Putative Biosynthetic Pathway of this compound cluster_0 Phenylpropanoid Pathway cluster_1 Malonate Pathway A Phenylalanine B Cinnamic Acid A->B C p-Coumaroyl-CoA B->C F Condensation C->F D Acetyl-CoA E Malonyl-CoA D->E E->F G Linear Diarylheptanoid F->G H Intramolecular Cyclization G->H I Myricanone H->I J Hydroxylation I->J K This compound J->K

Caption: Proposed biosynthetic pathway for this compound.

Synthesis of Myricanone Derivatives

The synthesis of myricanone, a closely related diarylheptanoid, has been reported and can serve as a template for the synthesis of this compound and its derivatives. One reported method involves the condensation of 4-phenylbutan-2-one with p-methoxycinnamaldehyde.

Experimental Protocol: Synthesis of a Myricanone Analog

This protocol describes the synthesis of a diarylheptanoid precursor to myricanone.

3.1. Condensation Reaction:

  • To a solution of 4-phenylbutan-2-one (1.0 eq) in dry tetrahydrofuran (B95107) (THF), add pyrrolidine (B122466) (0.2 eq) and acetic acid (0.1 eq).

  • Add p-methoxycinnamaldehyde (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the diarylheptanoid.

Table 1: Synthesis of Diarylheptanoid 11

Starting Material 1Starting Material 2ReagentsSolventYield
4-Phenylbutan-2-onep-MethoxycinnamaldehydePyrrolidine, Acetic AcidDry THF80%

Derivatization of Myricanone

G Potential Derivatization Strategies for Myricanone A Myricanone B Hydroxylation A->B D Glycosylation A->D F Alkylation/Acylation of Phenolic Hydroxyls A->F H Reduction of Ketone A->H C This compound B->C E Myricanone Glycosides D->E G Ether/Ester Derivatives F->G I Myricanol H->I

References

Application Notes and Protocols for In Vitro Evaluation of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel bioactive compounds are fundamental to advancing therapeutic strategies. 12-Hydroxymyricanone is a compound of interest for its potential anti-inflammatory and cytotoxic activities. To rigorously assess its therapeutic promise, a systematic in vitro evaluation is essential. These application notes provide a comprehensive framework and detailed protocols for characterizing the biological activity of this compound, focusing on its effects on cell viability, key inflammatory mediators, and underlying signaling pathways. The following assays are designed to be conducted in a controlled laboratory setting to generate robust and reproducible data, paving the way for further preclinical development.

Section 1: Cytotoxicity Assessment

Application Note: Before evaluating the specific anti-inflammatory or anti-cancer effects of this compound, it is crucial to determine its cytotoxic profile. Cytotoxicity assays help to identify the concentration range at which the compound exhibits biological activity without causing general cell death, thereby distinguishing targeted pharmacological effects from non-specific toxicity. The MTT assay measures cell viability based on metabolic activity, while the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring plasma membrane damage.[1][2]

Data Presentation: Cytotoxicity of this compound
Cell LineAssay TypeEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition/Toxicity (%)
RAW 264.7 (Macrophage)MTTViability24e.g., 55.2e.g., 92.1
LDHCytotoxicity24e.g., 75.8e.g., 85.3
MCF-7 (Breast Cancer)MTTViability48e.g., 30.5e.g., 88.9
LDHCytotoxicity48e.g., 42.1e.g., 79.5
A549 (Lung Cancer)MTTViability48e.g., 45.9e.g., 81.4
LDHCytotoxicity48e.g., 60.3e.g., 75.6

This table presents a template for summarizing hypothetical cytotoxicity data.

Experimental Workflow for In Vitro Assays

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action start Start: Compound (this compound) cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity viability_check Determine Non-Toxic Concentration Range cytotoxicity->viability_check inflammation_model LPS-Stimulated RAW 264.7 Macrophages viability_check->inflammation_model Use non-toxic concentrations no_assay Nitric Oxide (NO) Assay (Griess) inflammation_model->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA inflammation_model->cytokine_assay pathway_analysis Signaling Pathway Analysis no_assay->pathway_analysis cytokine_assay->pathway_analysis western_blot Western Blot (NF-κB, MAPK pathways) pathway_analysis->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

Overall experimental workflow for characterizing this compound.
Protocol 1.1: MTT Cell Viability Assay[1][2][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[2]

Materials:

  • Target cell lines (e.g., RAW 264.7, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 1.2: LDH Cytotoxicity Assay[4][5][6]

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. The LDH assay measures this released enzyme activity, which is proportional to the number of dead or damaged cells.

Materials:

  • Target cell lines and culture reagents

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Add lysis buffer to untreated wells 45 minutes before the end of the incubation period.[3]

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (typically 50 µL) to a new 96-well plate.[1]

  • LDH Reaction: Prepare and add the LDH reaction mixture to each well containing the supernatant as per the kit manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release value.

Section 2: In Vitro Anti-inflammatory Activity

Application Note: To evaluate the anti-inflammatory potential of this compound, a common in vitro model involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS triggers an inflammatory response, leading to the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][5] The ability of this compound to inhibit the production of these molecules serves as a primary indicator of its anti-inflammatory activity.[6]

Data Presentation: Anti-inflammatory Effects of this compound
Treatment Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (no LPS) 100 ± 54 ± 15 ± 27 ± 3
LPS only 99 ± 4100100100
LPS + 1 µM 98 ± 5e.g., 82 ± 7e.g., 88 ± 6e.g., 91 ± 5
LPS + 10 µM 97 ± 3e.g., 55 ± 6e.g., 62 ± 5e.g., 68 ± 7
LPS + 50 µM 95 ± 4e.g., 21 ± 4e.g., 29 ± 4e.g., 35 ± 6

This table presents a template for summarizing hypothetical anti-inflammatory data.

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay[7][10][11]

Principle: This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4] A reduction in nitrite levels in the presence of the compound indicates inhibition of NO production.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • LPS (from E. coli)

  • This compound stock solution

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Include control wells without LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.[7]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the inhibitory effect as a percentage of the NO produced by the LPS-only treated cells.

Protocol 2.2: Cytokine (TNF-α, IL-6) Measurement by ELISA[12][13][14]

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 secreted into the cell culture medium.[8][9]

Materials:

  • Supernatants collected from the cell culture experiment (Protocol 2.1, step 4)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Supernatant Collection: After the 18-24 hour incubation with LPS and the compound, collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C if not used immediately.

  • ELISA Performance: Perform the ELISA for TNF-α and IL-6 according to the specific instructions provided by the kit manufacturer.[6] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a biotin-conjugated detection antibody.

    • Adding an enzyme-linked avidin/streptavidin.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Express the inhibitory effect as a percentage of the cytokine produced by the LPS-only treated cells.

Section 3: Mechanism of Action - Signaling Pathway Analysis

Application Note: To understand how this compound exerts its effects, it's essential to investigate its impact on key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammation and cell survival.[4][10] Inflammatory stimuli like LPS activate these pathways, leading to the expression of pro-inflammatory genes.[10] Western blotting can be used to measure changes in the expression and phosphorylation (activation) of key proteins within these cascades (e.g., p65, IκBα, p38, ERK, JNK), providing insight into the compound's molecular mechanism.[11][12]

Data Presentation: Western Blot Analysis of Signaling Proteins
Target ProteinTreatment GroupFold Change (Normalized Intensity vs. LPS Control)Standard Deviation
p-p65 (Ser536) LPS + 10 µMe.g., 0.65± 0.08
LPS + 50 µMe.g., 0.28± 0.05
p-IκBα (Ser32) LPS + 10 µMe.g., 0.71± 0.09
LPS + 50 µMe.g., 0.35± 0.06
p-p38 (Thr180/Tyr182) LPS + 10 µMe.g., 0.78± 0.10
LPS + 50 µMe.g., 0.41± 0.07

This table presents a template for summarizing hypothetical Western blot quantification data.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) Leads to Degradation p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Inhibitor This compound Inhibitor->IKK Inhibits? Inhibitor->p65_p50_nuc Inhibits?

The NF-κB signaling pathway and potential points of inhibition.
MAPK Signaling Pathway

G Stimuli Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF JNK JNK MKK4_7->JNK Phosphorylates JNK->TF ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->TF Response Inflammatory Response TF->Response Inhibitor This compound Inhibitor->MAP3K Inhibits? Inhibitor->p38 Inhibits? Inhibitor->JNK Inhibits? Inhibitor->ERK1_2 Inhibits?

The MAPK signaling pathways and potential points of inhibition.
Protocol 3.1: Western Blot Analysis[16][17][18][19]

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. For signaling pathways, antibodies that recognize phosphorylated (activated) forms of proteins are crucial.

Materials:

  • Cell culture reagents and this compound

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer and electrophoresis running buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture phosphorylation events.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer.[12]

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control. For phosphoproteins, normalize to the total protein level.

References

Unveiling the Anti-Cancer Potential of 12-Hydroxymyricanone: Application Notes and Protocols for Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based models to investigate the effects of 12-Hydroxymyricanone, a novel natural compound with putative anti-cancer properties. This document outlines detailed protocols for assessing its impact on cell viability, apoptosis, and key signaling pathways, enabling a thorough preclinical evaluation.

Application Note: Assessing the Cytotoxicity and Anti-Proliferative Effects of this compound

This section details the initial screening of this compound to determine its cytotoxic and anti-proliferative activity against various cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[3]

Data Presentation:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5
HepG2Liver Cancer22.4 ± 2.5
Cytotoxicity Measurement using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[4][5]

Data Presentation:

Table 2: Percentage of Cytotoxicity Induced by this compound (24-hour treatment).

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-71022.3 ± 3.1
2045.8 ± 4.2
4078.1 ± 5.5
A5491015.7 ± 2.5
2033.2 ± 3.8
4065.4 ± 4.9

Application Note: Investigating the Pro-Apoptotic Activity of this compound

This section focuses on elucidating whether the observed cytotoxicity of this compound is mediated through the induction of apoptosis.

Detection of Apoptosis by Annexin V/Propidium (B1200493) Iodide (PI) Staining

During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptotic or necrotic cells.

Data Presentation:

Table 3: Apoptotic Cell Population in MCF-7 cells after 24-hour treatment with this compound.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control (DMSO)95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (15 µM)48.7 ± 3.535.4 ± 2.812.3 ± 1.93.6 ± 0.8
Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. Their activity can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage.

Data Presentation:

Table 4: Relative Caspase-3/7 Activity in MCF-7 cells treated with this compound for 12 hours.

TreatmentRelative Caspase-3/7 Activity (Fold Change vs. Control)
Control (DMSO)1.0
This compound (15 µM)4.8 ± 0.6

Application Note: Elucidating the Mechanism of Action of this compound

This section provides a framework for investigating the molecular mechanisms underlying the pro-apoptotic effects of this compound.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents induce cell cycle arrest at specific checkpoints.

Data Presentation:

Table 5: Cell Cycle Distribution of MCF-7 cells after 24-hour treatment with this compound.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)65.3 ± 3.120.1 ± 2.214.6 ± 1.9
This compound (15 µM)25.8 ± 2.515.5 ± 1.858.7 ± 4.3
Analysis of Apoptosis-Related Proteins by Western Blot

Western blotting is a powerful technique to detect changes in the expression and activation of proteins involved in apoptosis signaling pathways. Key proteins to investigate include the Bcl-2 family, caspases, and PARP.

Data Presentation:

Table 6: Relative Protein Expression Levels in MCF-7 cells treated with this compound (24 hours).

ProteinTreatmentRelative Expression (Fold Change vs. Control)
Bcl-2 (Anti-apoptotic)This compound (15 µM)0.4 ± 0.05
Bax (Pro-apoptotic)This compound (15 µM)2.1 ± 0.2
Cleaved Caspase-3This compound (15 µM)5.2 ± 0.7
Cleaved PARPThis compound (15 µM)4.5 ± 0.6

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of Propidium Iodide solution (50 µg/mL) and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_apoptosis Phase 2: Apoptosis Confirmation cluster_moa Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis & Interpretation start Cancer Cell Lines (MCF-7, A549, etc.) treat Treat with this compound (Dose-Response) start->treat viability MTT Assay (Cell Viability) treat->viability cytotoxicity LDH Assay (Cytotoxicity) treat->cytotoxicity ic50 Determine IC50 viability->ic50 cytotoxicity->ic50 annexin Annexin V/PI Staining (Flow Cytometry) ic50->annexin caspase Caspase-3/7 Activity Assay ic50->caspase cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (Apoptotic & Signaling Proteins) ic50->western analysis Data Analysis and Pathway Mapping annexin->analysis caspase->analysis cell_cycle->analysis western->analysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates HM This compound Akt Akt HM->Akt Inhibits Bax Bax (Pro-apoptotic) HM->Bax Activates PI3K->Akt Activates (p-Akt) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Forms pores CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Mito->CytoC Release Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for In Vivo Testing of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo studies on 12-Hydroxymyricanone are not extensively documented in publicly available scientific literature. Therefore, the following application notes and protocols are based on established and widely accepted animal models for testing novel compounds with potential anti-inflammatory and anti-cancer properties. These are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound or similar natural products.

Introduction

This compound, a cyclic diarylheptanoid, has garnered interest for its potential therapeutic properties. While in vitro studies may suggest biological activity, in vivo animal models are crucial for evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of a compound in a complex biological system. This document outlines proposed animal models and detailed protocols for the in vivo investigation of this compound's potential anti-inflammatory and anti-cancer effects.

Proposed Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. Based on the likely therapeutic targets of a compound like this compound, the following models are proposed:

  • For Anti-Inflammatory Activity:

    • Carrageenan-Induced Paw Edema in Rodents (Rats or Mice): A classic and highly reproducible model of acute inflammation.

    • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: A model to study the systemic inflammatory response and the effect of the compound on cytokine production.

  • For Anti-Cancer Activity:

    • Xenograft Tumor Models in Immunocompromised Mice: Human cancer cell lines are implanted to assess the compound's ability to inhibit tumor growth.[1]

    • Syngeneic Tumor Models in Immunocompetent Mice: Mouse tumor cells are implanted in mice with a competent immune system, allowing for the study of immunomodulatory effects of the compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of novel compounds.[2]

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220g) or Swiss albino mice (20-25g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose)

    • Group III: this compound (medium dose)

    • Group IV: this compound (high dose)

    • Group V: Positive control (e.g., Indomethacin 10 mg/kg)

  • Dosing: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-0.85 ± 0.05-
IIThis compound100.68 ± 0.0420.0
IIIThis compound250.45 ± 0.0347.1
IVThis compound500.28 ± 0.0267.1
VIndomethacin100.22 ± 0.0274.1

Data are presented as mean ± SEM and are hypothetical.

Xenograft Tumor Model in Nude Mice

This model is a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's effect on human tumor growth.[1][3]

Objective: To determine the in vivo anti-tumor efficacy of this compound.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel

  • This compound

  • Vehicle control

  • Positive control (standard chemotherapy for the specific cancer type)

  • Digital calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle control

    • Group II: this compound (low dose)

    • Group III: this compound (high dose)

    • Group IV: Positive control

  • Treatment: Administer the treatments daily or on a specified schedule (e.g., 5 days a week) via an appropriate route (p.o., i.p., or intravenous).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Quantitative Data Summary:

GroupTreatmentDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth Inhibition
IVehicle-1500 ± 1501.5 ± 0.15-
IIThis compound251100 ± 1201.1 ± 0.1226.7
IIIThis compound50750 ± 900.75 ± 0.0950.0
IVPositive ControlVaries400 ± 500.4 ± 0.0573.3

Data are presented as mean ± SEM and are hypothetical.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB NF-κB IkB->IkB_NF_kB Inhibition NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Hydroxymyricanone This compound Hydroxymyricanone->IKK_Complex Inhibition? DNA DNA NF_kB_nucleus->DNA Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression Transcription

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Cell_Culture Cancer Cell Culture (for xenograft) Induction Induction of Disease Model (Inflammation or Tumor) Cell_Culture->Induction Compound_Prep Preparation of This compound Formulation Dosing Compound Administration Compound_Prep->Dosing Randomization->Dosing Monitoring Monitoring and Measurement (Paw Volume or Tumor Size) Induction->Monitoring Endpoint Study Endpoint and Sample Collection Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: General experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for the Quantification of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxymyricanone, a cyclic diarylheptanoid primarily isolated from plants of the Myrica genus, has shown potential biological activities, sparking interest in its quantification for pharmacological and phytochemical studies.[1] Currently, there is a notable gap in published literature detailing specific, validated analytical methods for the quantification of this compound. This document provides a comprehensive, proposed analytical method based on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable technique. Furthermore, an advanced protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined for higher sensitivity and selectivity, which is crucial for pharmacokinetic studies. These protocols are based on established methodologies for the analysis of similar natural products and are intended to serve as a robust starting point for method development and validation.

Introduction to Analytical Approaches

The quantification of natural products like this compound from complex matrices such as plant extracts or biological fluids requires sensitive, selective, and reproducible analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[2] When coupled with a UV detector, it offers a straightforward and cost-effective method for analysis. For more demanding applications requiring lower detection limits, such as in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[3][4][5]

Proposed Analytical Method: HPLC-UV

This section details a proposed HPLC-UV method for the quantification of this compound in plant extracts.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (Plant Material)

  • Collection and Drying: Collect plant material (e.g., roots of Myrica nana) and air-dry in a shaded, well-ventilated area to prevent degradation of phytochemicals.

  • Grinding: Pulverize the dried plant material into a coarse powder to increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

2.1.2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio. The addition of formic acid can help to improve peak shape and ionization efficiency if the method is to be adapted for LC-MS.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis spectral scan of a this compound standard (a common range for similar compounds is 220-320 nm).

  • Injection Volume: 20 µL.

2.1.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

ParameterSpecificationHypothetical Value
Linearity (r²) ≥ 0.9950.999
Range To be determined1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.5 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 5%Intra-day: 1.5%, Inter-day: 3.2%
Specificity No interference at the retention time of the analytePeak purity > 0.99

Advanced Analytical Method: LC-MS/MS

For applications requiring higher sensitivity, such as pharmacokinetic studies in biological matrices (e.g., plasma), an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

3.1.1. Sample Preparation (Rat Plasma)

  • Protein Precipitation:

    • To 100 µL of rat plasma, add 300 µL of acetonitrile (containing an appropriate internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

3.1.2. LC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive or negative (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by direct infusion of a standard solution.

3.1.3. Method Validation Parameters (Hypothetical Data)

The following table presents the anticipated performance of a validated LC-MS/MS method for this compound in a biological matrix.

ParameterSpecificationHypothetical Value
Linearity (r²) ≥ 0.990.998
Range To be determined0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio of 10:10.5 ng/mL
Accuracy (% RE) Within ±15% (±20% for LLOQ)-8.5% to 11.2%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day: < 9.8%, Inter-day: < 12.3%
Matrix Effect Within acceptable limits (e.g., 85-115%)92.7 - 108.4%
Recovery Consistent and reproducible> 85%
Stability Stable under various storage and handling conditions< 15% deviation

Visualized Workflows

The following diagrams illustrate the proposed experimental workflows.

cluster_prep Sample Preparation (Plant Material) cluster_analysis HPLC-UV Analysis plant Plant Material Collection & Drying powder Grinding to Powder plant->powder Pulverization extraction Solvent Extraction (80% MeOH) powder->extraction Maceration & Sonication filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc separation C18 Column Separation hplc->separation Isocratic Elution detection UV Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound from plant material.

cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Collection precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Injection reconstitution->lcms separation UPLC Separation lcms->separation Gradient Elution ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound in plasma samples.

Conclusion

The protocols detailed in these application notes provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of plant extracts, while the LC-MS/MS method offers the high sensitivity required for pharmacokinetic studies in biological matrices. Researchers should perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

Application Notes and Protocols: Assessing the Anti-Tubercular Activity of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Natural products are a promising source of new anti-tubercular leads. This document provides a detailed protocol for the initial assessment of the anti-tubercular activity of 12-Hydroxymyricanone, a natural compound. The primary assay described is the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. Additionally, a protocol for evaluating the activity of the compound against intracellular mycobacteria within macrophages is provided, which is crucial for identifying compounds effective against the persistent form of the disease.

Data Presentation

The following tables present hypothetical, yet representative, data for the anti-tubercular activity and cytotoxicity of this compound, benchmarked against standard anti-tubercular drugs. This data serves as an example of how to present results obtained from the described protocols.

Table 1: In Vitro Anti-Tubercular Activity of this compound against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)[1][2][3][4][5]MIC (µM)
This compound15.645.8
Isoniazid0.050.36
Rifampicin0.10.12
Damnacanthal[1]13.0744.4
β-elemene[3]2.09.8

Table 2: Intracellular Anti-Tubercular Activity and Cytotoxicity of this compound

CompoundIntracellular EC₅₀ (µg/mL)Cytotoxicity CC₅₀ (µg/mL)[6][7][8]Selectivity Index (SI = CC₅₀/EC₅₀)[8][9]
This compound25.0> 100> 4.0
Isoniazid0.2> 200> 1000
Rifampicin0.5> 100> 200
Damnacanthal[1]Not Determined45.2Not Applicable

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Isoniazid and Rifampicin stock solutions (in DMSO or water)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 (sterile)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions:

    • In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except for the first column.

    • Add 200 µL of the highest concentration of this compound (e.g., 200 µg/mL in broth containing 1% DMSO) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to obtain a range of concentrations.

    • Prepare separate rows for positive controls (Isoniazid and Rifampicin) and a negative control (1% DMSO in broth).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compound and controls.

    • The final volume in each well should be 200 µL.

    • Include a drug-free well with inoculum as a growth control.

    • Include a well with broth only as a sterility control.

  • Incubation:

    • Seal the plate with a sterile, breathable sealer or parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue solution (a mixture of Alamar Blue reagent and 10% Tween 80) to each well.

    • Re-incubate the plate for another 24-48 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Assessment of Intracellular Anti-Tubercular Activity

This protocol describes the evaluation of this compound's ability to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv strain

  • This compound stock solution

  • Positive control drug (e.g., Isoniazid)

  • Sterile 24-well plates

  • Sterile water with 0.1% Triton X-100 for cell lysis

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Macrophage Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 24-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

    • Induce differentiation into macrophages by adding PMA to a final concentration of 20-50 ng/mL.

    • Incubate for 48-72 hours at 37°C with 5% CO₂.

    • After differentiation, wash the adherent macrophages with fresh, warm medium to remove PMA.

  • Infection of Macrophages:

    • Prepare an M. tuberculosis H37Rv suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

    • Remove the medium from the differentiated macrophages and add the bacterial suspension.

    • Incubate for 4 hours to allow for phagocytosis.

    • After incubation, wash the cells three times with warm medium to remove extracellular bacteria.

  • Treatment with Compound:

    • Prepare serial dilutions of this compound and the positive control drug in complete cell culture medium.

    • Add the different concentrations of the compounds to the infected macrophage monolayers.

    • Include an untreated infected control (vehicle control).

    • Incubate the plates for 48-72 hours.

  • Enumeration of Intracellular Bacteria (CFU Counting):

    • After the treatment period, aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages by adding 200 µL of sterile water containing 0.1% Triton X-100 to each well and incubating for 10-15 minutes.

    • Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth.

    • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

    • The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that causes a 50% reduction in CFU compared to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_extracellular Extracellular Activity cluster_intracellular Intracellular Activity cluster_cytotoxicity Cytotoxicity A Prepare M. tuberculosis Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of this compound B->C D Incubate for 5-7 days C->D E Add Alamar Blue D->E F Incubate and Read MIC E->F Q Final Assessment of Anti-Tubercular Potential F->Q Analyze Data G Differentiate Macrophages H Infect Macrophages with M. tuberculosis G->H I Treat with this compound H->I J Lyse Macrophages I->J K Plate Lysate and Count CFU J->K L Determine EC50 K->L L->Q M Culture Mammalian Cells N Treat with this compound M->N O Assess Cell Viability (e.g., MTT assay) N->O P Determine CC50 O->P P->Q Calculate Selectivity Index

Caption: Experimental workflow for assessing anti-tubercular activity.

signaling_pathway cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein Protein Synthesis Inhibition cluster_dna DNA Replication Inhibition Mycolic_Acid Mycolic Acid Synthesis M_tb_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->M_tb_Cell_Wall Component of Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->M_tb_Cell_Wall Component of Isoniazid Isoniazid (prodrug) -> Inhibits InhA Isoniazid->Mycolic_Acid Ethambutol Ethambutol -> Inhibits Arabinosyl Transferase Ethambutol->Arabinogalactan Ribosome 30S & 50S Ribosomal Subunits Protein_Synthesis Bacterial Protein Production Ribosome->Protein_Synthesis Essential for Streptomycin Streptomycin -> Binds to 30S subunit Streptomycin->Ribosome DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Essential for Fluoroquinolones Fluoroquinolones -> Inhibit DNA Gyrase Fluoroquinolones->DNA_Gyrase Compound This compound (Hypothesized Target) Compound->Mycolic_Acid Potential Target Compound->Ribosome Potential Target Compound->DNA_Gyrase Potential Target Bacterial_Death Inhibition of Bacterial Growth / Death M_tb_Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Generalized signaling pathways targeted by anti-tubercular drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 12-Hydroxymyricanone Yield from Myrica Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 12-Hydroxymyricanone and related diarylheptanoids from Myrica species.

Frequently Asked Questions (FAQs)

Q1: Which Myrica species and plant parts are the best sources for this compound?

A1: Based on current literature, the most frequently cited sources for this compound are the roots of Myrica nana (also known as Morella nana) and Morella adenophora, as well as the branches of Myrica gale. While other diarylheptanoids like myricanol (B191915) and myricanone have been isolated from the bark of Myrica rubra and Myrica cerifera, these are the primary species to consider for targeted isolation of this compound.

Q2: What is a general overview of the extraction and isolation process for this compound?

A2: The process typically involves a multi-step approach beginning with the collection and preparation of the plant material, followed by solvent extraction. The resulting crude extract is then fractionated using liquid-liquid partitioning. Final purification of this compound is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (Prep-HPLC).

Q3: What are the expected yields of this compound from Myrica species?

A3: Currently, the scientific literature does not provide specific quantitative data on the yield of this compound from its natural sources. This represents a notable knowledge gap. However, yields of related diarylheptanoids, such as myricanol from Myrica javanica, have been reported to be up to 1.6% of the dry weight of the bark and twigs.[1] The yield of this compound is influenced by numerous factors as detailed in the troubleshooting guide below.

Troubleshooting Guide

Low Yield of Crude Extract

Q4: My initial solvent extraction is yielding very little crude extract. What are the possible causes and solutions?

A4: Low crude extract yield is a common issue that can often be resolved by optimizing the extraction parameters.

  • Insufficient Pulverization: The plant material may not be ground finely enough, limiting the surface area for solvent penetration. Ensure the dried plant material is pulverized into a coarse powder.

  • Improper Solvent Choice: The polarity of the extraction solvent is critical. For diarylheptanoids, polar solvents are generally effective. Commonly used solvents include 80-95% ethanol (B145695) or methanol (B129727).[2] If yields are low, consider a maceration with these solvents.

  • Inadequate Extraction Time and/or Temperature: The extraction may be too short. Maceration should typically be conducted for several days, with periodic replacement of the solvent.[2] While higher temperatures can increase extraction efficiency, they also risk degrading thermolabile compounds. Room temperature extraction is a safe starting point.

  • Incorrect Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).

Poor Separation and Purification

Q5: I'm having trouble separating this compound from other compounds during column chromatography. What can I do?

A5: Chromatographic separation of phenolic compounds like this compound can be challenging. Here are some common issues and solutions:

  • Peak Tailing on Silica Gel Column: Phenolic hydroxyl groups can interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing tailing.

    • Solvent System Modification: Adding a small amount of a polar solvent like methanol to your mobile phase (e.g., chloroform/methanol or ethyl acetate (B1210297)/hexane) can help to reduce tailing. For aromatic compounds, incorporating toluene (B28343) into the solvent system (e.g., 10% ethyl acetate in toluene) has been shown to improve separation.[3]

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, which may have different selectivity for your compound.[3]

  • Compound Stuck on the Column: If this compound is not eluting from the silica gel column, the mobile phase is likely not polar enough. Gradually increase the polarity of your solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, is recommended.

  • Formation of Emulsions during Liquid-Liquid Partitioning: When partitioning the crude extract between water and an organic solvent (like ethyl acetate), emulsions can form, trapping your compound of interest.

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.

    • Breaking Emulsions: If an emulsion forms, adding a saturated NaCl solution (brine) can help to break it by increasing the ionic strength of the aqueous layer.

Q6: My final purification by Prep-HPLC is not giving me a pure compound. How can I optimize this step?

A6: Prep-HPLC is a powerful tool, but requires careful optimization.

  • Method Development on Analytical Scale: Before scaling up to a preparative column, develop and optimize your separation method on an analytical HPLC system. This allows you to fine-tune the mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) and flow rate for the best resolution with minimal solvent usage.

  • Column Overloading: Injecting too much sample onto the column will lead to poor separation. Determine the maximum loading capacity of your preparative column for your specific sample.

  • Mobile Phase Selection: The choice of organic modifier (methanol vs. acetonitrile) can affect selectivity. It is worthwhile to test both during analytical method development.

Data Presentation

Table 1: Factors Influencing the Yield of this compound

ParameterRecommendationRationale
Plant Material Roots of Myrica nana or Morella adenophora; Branches of Myrica gale.These have been identified as primary sources of this compound.
Particle Size Coarse powder.Increases surface area for efficient solvent extraction.
Extraction Solvent 80-95% Ethanol or Methanol.Diarylheptanoids are phenolic in nature and are effectively extracted by polar solvents.
Extraction Method Maceration at room temperature for several days with periodic solvent replacement.Exhaustive extraction to maximize the recovery of the target compound.
Solid-to-Liquid Ratio Start with 1:10 to 1:20 (g/mL) and optimize.Ensures sufficient solvent for complete extraction and prevents saturation.
Partitioning Solvent Ethyl Acetate.Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction during solvent-solvent partitioning.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Plant Material Preparation: Collect and taxonomically authenticate the roots of Myrica nana. Wash the roots, air-dry them in the shade, and pulverize them into a coarse powder.

  • Solvent Maceration: Macerate the powdered root material with 95% ethanol (1:10 w/v) at room temperature for 72 hours. Repeat this process three times.

  • Concentration: Combine the ethanol extracts, filter them, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify them on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.

  • Preparative HPLC: Achieve final purification using a preparative reversed-phase C18 HPLC column. A typical mobile phase consists of a gradient of methanol and water. Monitor the elution by a UV detector.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Myrica nana roots) drying Drying and Pulverization plant_material->drying extraction Solvent Maceration (95% Ethanol) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Myricanone-Induced Apoptotic Signaling Pathway

Myricanone, a related diarylheptanoid, has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.

myricanone_apoptosis Myricanone Myricanone NFkB_STAT3 NF-κB and STAT3 (Transcription Factors) Myricanone->NFkB_STAT3 inhibits Bcl2 Bcl-2 (Anti-apoptotic) Myricanone->Bcl2 inhibits Bax Bax (Pro-apoptotic) Myricanone->Bax activates CyclinD1_Survivin Cyclin D1 and Survivin (Cell Cycle Regulators) NFkB_STAT3->CyclinD1_Survivin Cell_Proliferation Cell Proliferation CyclinD1_Survivin->Cell_Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Myricanone's role in inducing apoptosis in cancer cells.

Myricanol's Mechanism in Rescuing Muscle Dysfunction

Myricanol, another diarylheptanoid from Myrica species, has demonstrated a protective effect against muscle dysfunction through a SIRT1-dependent mechanism.

myricanol_muscle Myricanol Myricanol SIRT1 SIRT1 (Sirtuin 1) Myricanol->SIRT1 activates FoxO3a FoxO3a (Transcription Factor) SIRT1->FoxO3a inhibits PGC1a PGC-1α SIRT1->PGC1a activates Autophagy Autophagy SIRT1->Autophagy induces Protein_Degradation Muscle Protein Degradation FoxO3a->Protein_Degradation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Myricanol's activation of SIRT1 to improve muscle function.

References

Technical Support Center: 12-Hydroxymyricanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Hydroxymyricanone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My overall yield of this compound is consistently low after the multi-step purification process. What are the potential causes and how can I improve it?

A: Low yield is a common challenge in natural product isolation. Several factors throughout the extraction and purification process can contribute to this issue. Here’s a systematic approach to troubleshooting:

  • Extraction Efficiency:

    • Solvent Choice: The initial extraction from the plant material is critical. This compound, a cyclic diarylheptanoid, is typically extracted with polar solvents like methanol (B129727) or ethanol. Ensure you are using a high-purity solvent and that the solvent-to-sample ratio is sufficient for thorough extraction.

    • Extraction Method: Maceration is a common method, but techniques like Soxhlet extraction or ultrasound-assisted extraction can sometimes improve efficiency. However, be cautious with heat as it may degrade the target compound.

  • Solvent-Solvent Partitioning:

    • During liquid-liquid extraction to partition the crude extract, ensure that the pH of the aqueous layer is controlled. While cyclic diarylheptanoids like this compound are generally stable across a range of pH values, other related compounds in the extract may not be.[1][2] Degradation of these related compounds can complicate the purification process and indirectly affect the yield of the target molecule.

    • Incomplete partitioning can also lead to loss of the target compound. Ensure vigorous mixing and adequate settling time for clear phase separation.

  • Chromatographic Steps:

    • Column Loading: Overloading the silica (B1680970) gel or Sephadex columns can lead to poor separation and loss of product in mixed fractions.

    • Fraction Collection: Fine-tuning the fraction collection during column chromatography is crucial. Use thin-layer chromatography (TLC) to monitor the fractions and pool them accurately to avoid discarding fractions containing your target compound.

    • Compound Stability: While this compound is relatively stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) during chromatography should be avoided.

Issue 2: Co-eluting Impurities in Final HPLC Purification

Q: I'm observing a single peak in my preparative HPLC, but subsequent analysis (e.g., NMR) shows the presence of impurities. How can I resolve these co-eluting compounds?

A: Co-elution of impurities with similar polarity to this compound is a frequent challenge in the final purification step. Here are some strategies to address this:

  • Method Optimization in Preparative HPLC:

    • Gradient Modification: A shallower gradient during the elution of the target compound can enhance resolution between closely eluting peaks.

    • Solvent System: While methanol/water or acetonitrile/water are common mobile phases for reversed-phase HPLC, switching the organic modifier (e.g., from methanol to acetonitrile) can alter the selectivity and may resolve the co-eluting peaks.

    • Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities for aromatic compounds like diarylheptanoids.

  • Peak Purity Assessment:

    • Diode Array Detector (DAD/PDA): Use a DAD or PDA detector during HPLC. If the UV-Vis spectra across the peak are not homogenous, it indicates the presence of a co-eluting impurity.

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). This will allow you to detect the presence of different molecular weights within a single chromatographic peak, confirming co-elution.

  • Alternative Purification Techniques:

    • Sephadex LH-20: This size-exclusion chromatography is effective in separating compounds based on their molecular size and can be a valuable step prior to HPLC to remove impurities with different molecular weights.[3]

    • Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid chromatography that can offer excellent resolution for compounds with similar polarities and avoids the use of solid stationary phases where irreversible adsorption can be an issue.

Issue 3: Compound Degradation

Q: I suspect my sample of this compound is degrading during storage or processing. What are the stability characteristics of this compound and how can I prevent degradation?

A: Cyclic diarylheptanoids, including this compound, are generally reported to be stable at various physiological pH values (pH 1.2, 6.8, and 7.4).[1][2] However, degradation can still occur under certain conditions.

  • pH Stability: While the core structure is stable, be mindful that other diarylheptanoids in your crude or partially purified extract may be pH-sensitive. It is good practice to work with buffered solutions when pH control is necessary.

  • Light and Air Sensitivity: Like many phenolic compounds, this compound may be susceptible to oxidation and degradation upon prolonged exposure to light and air. It is advisable to store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or -80°C for long-term storage).

  • Solvent Stability: Ensure that the solvents used for storage are of high purity and free of peroxides, which can promote degradation.

Data Presentation

Table 1: Example Purification Summary for this compound from Myrica nana Roots

Purification StepStarting Material (g)Fraction/Eluate (g)Purity (%)Yield (%)
Crude Methanol Extract100050.0~1100
Ethyl Acetate (B1210297) Fraction50.010.0~520
Silica Gel Chromatography10.01.5~303
Sephadex LH-201.50.5~701
Preparative HPLC0.50.1>980.2

Note: The data presented in this table are hypothetical examples and will vary depending on the starting plant material and the specific experimental conditions.

Experimental Protocols

Protocol 1: General Isolation and Purification of this compound

  • Extraction:

    • Air-dry and pulverize the roots of Myrica nana.

    • Macerate the powdered plant material with 95% methanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

    • Collect the ethyl acetate fraction, which is typically enriched with diarylheptanoids.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions by TLC and pool the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase.

    • This step separates compounds based on molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Achieve final purification using a C18 reversed-phase preparative HPLC column.

    • Use a gradient of methanol and water as the mobile phase.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the final compound using analytical HPLC, MS, and NMR spectroscopy.

Mandatory Visualizations

G Start Plant Material (e.g., Myrica nana roots) Extraction Methanol Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning (Enrichment in Ethyl Acetate) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Analysis Purity & Structural Analysis (HPLC, MS, NMR) Prep_HPLC->Analysis

Caption: Decision tree for troubleshooting co-eluting impurities during the final purification of this compound.

Diagram 3: Putative Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive releases NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active translocates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates STAT3_active STAT3 (Active) STAT3_inactive->STAT3_active dimerizes & translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkappaB_active->Inflammatory_Genes activates transcription STAT3_active->Inflammatory_Genes activates transcription Compound This compound Compound->IKK inhibits Compound->JAK inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and STAT3 signaling pathways.

Diagram 4: Putative Apoptosis Induction Pathway

G cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Bcl2_family Bcl-2 Family Proteins Bax Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2_anti Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2_anti Bax->Mitochondrion promotes pore formation Bcl2_anti->Mitochondrion inhibits Compound This compound Compound->Bcl2_family modulates

Caption: Putative intrinsic apoptosis pathway induced by this compound in cancer cells.

References

stability of 12-Hydroxymyricanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 12-Hydroxymyricanone in various solvents, addressing common issues researchers may encounter during their experiments. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am dissolving this compound and notice precipitation. What should I do?

A1: Precipitation can occur for several reasons:

  • Solvent Saturation: You may be exceeding the solubility limit of this compound in the chosen solvent. Try gently warming the solution or using a larger volume of the solvent.

  • Incorrect Solvent: this compound, as a cyclic diarylheptanoid, is generally soluble in polar organic solvents. If you are using a non-polar solvent, consider switching to DMSO, methanol, or ethanol.

  • Low Temperature: If you are working at a low temperature, the solubility might be reduced. Check if the compound dissolves at room temperature before proceeding with experiments at lower temperatures.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound degradation.

  • Solvent Choice: The stability of diarylheptanoids can be pH-dependent in aqueous solutions. If your solvent has acidic or basic impurities, it could affect the stability.

  • Storage Conditions: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation. Commercial suppliers generally recommend storing solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can accelerate degradation.[1] Aliquot your stock solution into smaller, single-use vials.

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[1]

  • In Solution: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: In which solvents is this compound expected to be most stable?

A4: While specific stability data for this compound is limited, studies on other cyclic diarylheptanoids suggest good stability in methanol.[2] Generally, aprotic polar solvents like DMSO are also good choices for long-term storage of stock solutions at low temperatures. The extraction of diarylheptanoids is often performed using methanol, ethanol, or ethyl acetate, indicating at least short-term stability in these solvents.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Based on studies of analogous cyclic diarylheptanoids, stability in aqueous solutions is pH-dependent. Some related compounds show good stability at neutral pH (7.4), while degradation can be more significant at acidic (pH 1.2) or slightly basic (pH 6.8) conditions. It is crucial to buffer your aqueous solutions appropriately for your experiments.

Stability of Structurally Similar Cyclic Diarylheptanoids in Different Solvents

Disclaimer: The following table summarizes stability data for cyclic diarylheptanoids that are structurally similar to this compound. This information should be used as a guideline, and it is recommended to perform a stability study for this compound under your specific experimental conditions.

Solvent/ConditionTemperatureStability Assessment (based on analogues)Reference
Methanol-15°C, 5°C, 22°CGood stability observed over 23 weeks for some cyclic diarylheptanoids.
Aqueous (pH 7.4)37°CSome analogues are stable for over 81 hours.
Aqueous (pH 6.8)37°CSome analogues show significant degradation after 81 hours.
Aqueous (pH 1.2)37°CSignificant degradation observed for some analogues after 9 hours.
DMSO-20°C / -80°CGenerally recommended for long-term storage of stock solutions.
EthanolRoom TemperatureLikely stable for short-term use, as it's used in extraction.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve it in the chosen solvent (e.g., DMSO, methanol, ethanol) to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

2. Stability Study Setup:

  • Aliquot the stock solution into several HPLC vials.

  • Store the vials at different temperature conditions (e.g., -20°C, 4°C, room temperature).

  • Designate time points for analysis (e.g., 0h, 24h, 48h, 72h, 1 week).

3. HPLC Analysis:

  • At each time point, take one vial from each storage condition.

  • Inject a standard volume (e.g., 10 µL) into the HPLC system.

  • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

  • Monitor the elution using a UV detector at the absorbance maximum of this compound.

4. Data Analysis:

  • Measure the peak area of this compound at each time point.

  • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

  • Plot the percentage of remaining compound against time to determine the degradation rate.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_result Result stock_prep Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into HPLC Vials stock_prep->aliquot storage_conditions Store at Different Temperatures (-20°C, 4°C, 25°C) aliquot->storage_conditions hplc_analysis HPLC Analysis at Time Points (0, 24, 48h...) storage_conditions->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis degradation_profile Determine Degradation Rate and Half-life data_analysis->degradation_profile

Caption: Workflow for assessing the stability of this compound.

References

preventing degradation of 12-Hydroxymyricanone during isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 12-Hydroxymyricanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this bioactive compound while minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

A1: this compound is a cyclic diarylheptanoid with potential therapeutic properties. Like many phenolic compounds, it is susceptible to degradation under various conditions encountered during extraction and purification, such as exposure to high temperatures, light, and certain pH levels. Degradation can lead to reduced yield and the formation of impurities, compromising the quality and bioactivity of the final product.

Q2: What are the primary factors that can cause the degradation of this compound during isolation?

A2: The main factors contributing to the degradation of phenolic compounds like this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV and visible light can induce photodegradation.[1]

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Endogenous plant enzymes released during cell lysis can degrade the target compound.

Q3: Are there any general stability trends observed for cyclic diarylheptanoids like this compound?

A3: Studies on related cyclic diarylheptanoids suggest that they are generally more stable than their linear counterparts, particularly across different pH values. However, stability is compound-specific and can be influenced by the presence of different functional groups. For instance, some cyclic diarylheptanoids have shown good stability in both aqueous and methanolic solutions at various temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Problem 1: Low Yield of this compound in the Final Isolate
Possible Cause Troubleshooting Step
Degradation during extraction Optimize extraction parameters. Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which often employ shorter extraction times and lower temperatures.[2]
Use deoxygenated solvents and perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Evaluate different solvent systems. A mixture of ethanol (B145695) or methanol (B129727) with water is commonly used for extracting phenolic compounds.[2]
Loss during purification Monitor all fractions during chromatographic steps using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the target compound.
Use appropriate stationary and mobile phases for column chromatography to achieve good separation and recovery.
Problem 2: Presence of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step
Degradation Products Minimize exposure to harsh conditions (high temperature, extreme pH, light) throughout the isolation process. Store extracts and fractions at low temperatures and in the dark.
Analyze the impurities using techniques like LC-MS/MS to identify their structures. This can provide insights into the degradation pathway and help in optimizing the protocol to avoid their formation.
Co-extraction of other compounds Improve the selectivity of the extraction by using a solvent system that preferentially dissolves this compound.
Employ multi-step purification techniques, such as a combination of silica (B1680970) gel chromatography and size-exclusion chromatography (e.g., Sephadex LH-20), to effectively separate impurities.

Experimental Protocols

Conventional Extraction Protocol to Minimize Degradation

This protocol is a standard method for the extraction of this compound, with modifications to reduce degradation.

1. Sample Preparation:

  • Air-dry the plant material (e.g., bark or leaves of Myrica species) in a dark, well-ventilated area to prevent photodegradation.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 80% ethanol containing 0.1% (w/v) ascorbic acid. Use a solid-to-solvent ratio of 1:10 (w/v).

  • Conduct the extraction at room temperature for 24-48 hours with continuous stirring. The process should be carried out in amber-colored glassware to protect from light.

  • Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol, to separate fractions based on polarity.

  • Monitor the fractions by TLC.

  • Pool the fractions containing this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

  • For final purification, use preparative HPLC if necessary.

Alternative Protocols: MAE and UAE

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that can significantly reduce extraction time and temperature, thereby minimizing the degradation of thermolabile compounds.

Microwave-Assisted Extraction (MAE) - Conceptual Protocol:

  • Solvent: 80% Ethanol

  • Microwave Power: 300-500 W

  • Extraction Time: 5-15 minutes

  • Temperature: Controlled, not to exceed 50°C

  • Solid-to-Solvent Ratio: 1:20 (g/mL)

Ultrasound-Assisted Extraction (UAE) - Conceptual Protocol:

  • Solvent: 70% Ethanol

  • Ultrasonic Frequency: 20-40 kHz

  • Ultrasonic Power: 200-400 W

  • Extraction Time: 20-40 minutes

  • Temperature: Maintained at or below 40°C using a cooling bath

  • Solid-to-Solvent Ratio: 1:15 (g/mL)

Note: The above MAE and UAE parameters are starting points and should be optimized for the specific plant material and equipment used.

Data Presentation

Table 1: General Stability of Diarylheptanoids under Different pH Conditions (Qualitative)

Compound TypepH 1.2 (Simulated Gastric Fluid)pH 6.8 (Simulated Intestinal Fluid)pH 7.4 (Simulated Blood Plasma)
Linear Diarylheptanoids Generally stableProne to degradationSignificant degradation
Cyclic Diarylheptanoids Generally stableGenerally stableGenerally stable

This table is a qualitative summary based on published data for related diarylheptanoids and indicates general trends. Specific stability data for this compound is currently limited.

Visualizations

Logical Workflow for Preventing Degradation

degradation_prevention_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Storage A Plant Material B Drying (Dark, Ventilated) A->B C Grinding B->C D Choose Extraction Method C->D E Conventional (Maceration) D->E F Modern (UAE/MAE) D->F G Optimize Parameters (Temp, Time, Solvent) E->G F->G H Add Protective Agents (e.g., Antioxidants) G->H I Perform Extraction (Inert Atmosphere, Dark) H->I J Chromatography I->J K Monitor Fractions (TLC/HPLC) J->K L Concentrate under Vacuum (Low Temperature) K->L M Store Final Product (Cold, Dark, Inert Gas) L->M

Caption: Workflow for minimizing this compound degradation.

Potential Degradation Pathways

degradation_pathway cluster_factors Degradation Factors A This compound (Stable) B Degradation Products A->B Degradation Reactions F1 High Temperature F1->A F2 Light Exposure F2->A F3 Extreme pH F3->A F4 Oxygen F4->A

References

troubleshooting low bioactivity of 12-Hydroxymyricanone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxymyricanone. The information is designed to address common issues encountered during in vitro bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

This compound is a cyclic diarylheptanoid. Based on studies of the closely related compound, myricanone, it is expected to exhibit anticancer and anti-inflammatory properties. The primary mechanism of action is likely the induction of apoptosis (programmed cell death) and the modulation of inflammatory signaling pathways such as NF-κB.[1][2][3][4]

Q2: What are the common assays used to assess the bioactivity of this compound?

Common assays to evaluate the bioactivity of this compound include:

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and Caspase activity assays (e.g., Caspase-3) to measure the activation of key apoptotic enzymes.[5]

  • Cell Viability Assays: MTT or similar assays to determine the cytotoxic effects on cancer cell lines.

  • Mitochondrial Integrity Assays: JC-1 staining to measure changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Reactive Oxygen Species (ROS) Assays: Using fluorescent probes to detect the generation of ROS, which is often an early event in drug-induced apoptosis.

  • Anti-inflammatory Assays: NF-κB reporter assays or ELISAs for pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the compound's effect on inflammatory signaling.[6]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

Q4: How should I dissolve and store this compound?

This compound, like other cyclic diarylheptanoids, is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)

This is a common issue that can arise from several factors related to the compound, the cells, or the assay protocol itself.

Troubleshooting Workflow: Low Apoptotic Signal

start Low/No Apoptotic Signal check_concentration Is the this compound concentration appropriate? start->check_concentration check_solubility Is the compound soluble in the media? check_concentration->check_solubility Yes solution_concentration Perform dose-response. Start with a range based on myricanone IC50 (e.g., 1-100 µM). check_concentration->solution_concentration No check_stability Is the compound stable? check_solubility->check_stability Yes solution_solubility Visually inspect for precipitation. Ensure final DMSO is <0.5%. Prepare fresh dilutions. check_solubility->solution_solubility No check_cells Are the cells healthy and responsive to apoptosis? check_stability->check_cells Yes solution_stability Prepare fresh solutions. Minimize light exposure and prolonged incubation at 37°C. check_stability->solution_stability No check_protocol Is the assay protocol optimized? check_cells->check_protocol Yes solution_cells Use low passage cells. Include a positive control for apoptosis induction (e.g., staurosporine). check_cells->solution_cells No solution_protocol Verify incubation times, reagent concentrations, and instrument settings. Consult troubleshooting guides for the specific assay kit. check_protocol->solution_protocol No

Caption: Troubleshooting workflow for low signal in apoptosis assays.

Quantitative Data Summary: Myricanone IC50 Values

Cell LineAssayIC50 (µg/mL)IC50 (µM)Reference
HeLa (Cervical Cancer)MTT29.6~80.4[1][2][7][8]
PC3 (Prostate Cancer)MTT18.4~50.0[1][2][7][8]
HepG2 (Liver Cancer)MTT32.46~88.1[9]

Note: The molecular weight of myricanone (C21H24O5) is approximately 368.42 g/mol . These values for myricanone can be used as a starting point for determining the effective concentration of this compound.

Issue 2: High Background or False Positives in Assays

High background can mask the true bioactivity of the compound and lead to misinterpretation of the results.

Troubleshooting Guide: High Background

Potential CauseRecommended Solution
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If observed, lower the final concentration or slightly increase the DMSO concentration (while ensuring it remains non-toxic to the cells).
Autofluorescence of this compound Run a control with cells treated with this compound but without the fluorescent detection reagents to check for intrinsic fluorescence at the emission wavelength of your assay.
Cell Stress or Death due to Handling Handle cells gently, especially during harvesting and washing steps. For adherent cells, use a non-enzymatic cell dissociation solution if possible. Ensure cells are in the logarithmic growth phase and not over-confluent.[5][10][11]
Reagent Issues Use fresh reagents and buffers. Ensure proper storage of all kit components. Titrate antibody or fluorescent probe concentrations to find the optimal signal-to-noise ratio.
Inadequate Washing Increase the number and/or duration of washing steps to remove unbound reagents.

Experimental Protocols

Protocol 1: Caspase-3 Colorimetric Assay

This protocol is for the colorimetric detection of Caspase-3 activity in cell lysates.

  • Cell Lysis:

    • Induce apoptosis in your cells with this compound (and appropriate controls) for the desired time.

    • Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).[12]

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well and adjust the volume to 50 µL with cell lysis buffer.

    • Add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4mM stock) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.[12]

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol describes the use of the JC-1 dye to assess mitochondrial membrane potential by flow cytometry.

  • Cell Preparation:

    • Induce apoptosis in your cells with this compound (and appropriate controls).

    • Harvest approximately 1 x 10^6 cells per sample.

  • JC-1 Staining:

    • Resuspend the cells in 1 mL of warm medium or PBS.

    • Add 10 µL of 200 µM JC-1 stock solution (final concentration 2 µM).

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Analysis:

    • (Optional) Wash the cells once with 2 mL of warm PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

Signaling Pathway Diagram

Apoptotic Pathway Potentially Induced by this compound

compound This compound ros Increased ROS Production compound->ros nfkb_path NF-κB Pathway compound->nfkb_path Inhibition mito Mitochondrial Membrane Depolarization (↓ΔΨm) ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis inflammation Inflammation nfkb_path->inflammation

Caption: Proposed apoptotic signaling pathway for this compound.

References

Technical Support Center: 12-Hydroxymyricanone In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 12-Hydroxymyricanone for in vivo studies. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

Currently, there are no published studies that specifically report an in vivo dosage for this compound. However, data from closely related diarylheptanoids, such as myricanol (B191915) and myricanone, can provide a strong basis for selecting an initial dose range.

Based on studies with myricanol in mice, a starting intraperitoneal (i.p.) dose range of 5 mg/kg to 50 mg/kg, administered once daily , is a reasonable starting point for efficacy studies. For chronic models, lower doses of 0.5 mg/mL to 2.5 mg/mL have also been reported.[1] It is crucial to conduct a pilot dose-ranging study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should I prepare this compound for in vivo administration?

The solubility of this compound will dictate the appropriate vehicle for administration. For intraperitoneal injection of the related compound myricanol, a solution in PEG 400 has been successfully used.[1] It is recommended to first assess the solubility of this compound in common vehicles such as saline, PBS, DMSO, and various oils (e.g., corn oil, sesame oil) or co-solvent systems (e.g., DMSO/Cremophor/saline). The final formulation should be sterile-filtered before administration.

Q3: What are the potential toxicities associated with this compound?

While specific toxicology data for this compound is not available, a study on the related compound myricanone in mice showed no significant cytotoxic effects in vivo.[2][3] Another study on a diarylheptanoid from Curcuma comosa also suggested low toxicity. However, it is imperative to perform a preliminary toxicity study in your animal model. This should include monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur), as well as hematological and serum biochemistry analysis at the end of the study.

Q4: Which animal models are most relevant for studying the effects of this compound?

The choice of animal model will depend on the therapeutic area of interest. Diarylheptanoids from the Myricaceae family have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4] Therefore, relevant models could include:

  • Oncology: Xenograft or syngeneic tumor models.

  • Inflammation: Models of acute or chronic inflammation, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced inflammation.

  • Neurodegeneration: Transgenic mouse models of Alzheimer's or Parkinson's disease.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable efficacy at the initial dose. - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration.- Rapid metabolism of the compound.- Conduct a dose-escalation study to determine if a higher dose is effective.- Investigate alternative routes of administration (e.g., oral gavage, intravenous).- Perform pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).- Consider formulation strategies to enhance bioavailability.
Signs of toxicity in treated animals. - Dosage is too high.- Vehicle-related toxicity.- Off-target effects of the compound.- Reduce the dosage and/or frequency of administration.- Administer a vehicle-only control group to rule out vehicle effects.- Conduct a thorough toxicological assessment, including histopathology of major organs.
Variability in experimental results. - Inconsistent drug preparation or administration.- Biological variability within the animal cohort.- Issues with the experimental model.- Standardize all procedures for drug formulation and administration.- Increase the number of animals per group to improve statistical power.- Ensure the animal model is well-characterized and disease progression is consistent.

Data on Related Diarylheptanoids

The following tables summarize in vivo dosage and pharmacokinetic data for diarylheptanoids structurally related to this compound, which can be used to inform your experimental design.

Table 1: In Vivo Dosages of Myricanol in Mice

Indication Animal Model Dosage Route of Administration Frequency & Duration Reference
Muscle AtrophyDexamethasone-induced mice5 - 50 mg/kgi.p.Once daily for 10 days
High-Fat Diet-Induced ObesityC57BL/6 mice0.5 - 2.5 mg/mLi.p.Once daily for 18 weeks
Chronic Kidney DiseaseCKD mice0.5 - 2 mg/mLi.p.Once daily for 1 week
Aging-Related Muscle WastingAged mice10 - 50 mg/kgi.p.Once daily for 20 days
Neointimal HyperplasiaCarotid artery ligation model5 mg/kgi.p.Once daily for 14 days

Experimental Protocols

A generalized workflow for an in vivo efficacy and preliminary toxicology study of this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis prep This compound Formulation qc Quality Control (Purity, Sterility) prep->qc acclimatization Animal Acclimatization qc->acclimatization grouping Randomization & Group Assignment acclimatization->grouping dosing Dosing (Vehicle & Treatment) grouping->dosing monitoring Clinical Monitoring (Weight, Behavior) dosing->monitoring endpoint Endpoint Analysis (Efficacy & Toxicology) monitoring->endpoint stats Statistical Analysis endpoint->stats interpretation Interpretation of Results stats->interpretation

Caption: Generalized workflow for an in vivo study of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on the related compound myricanone suggest its involvement in apoptosis induction in cancer cells. The diagram below illustrates a potential signaling cascade.

signaling_pathway Myricanone Myricanone ROS ↑ Reactive Oxygen Species (ROS) Myricanone->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathway of myricanone.

References

addressing solubility issues of 12-Hydroxymyricanone for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxymyricanone, focusing on addressing solubility challenges in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture experiments?

A1: this compound is a cyclic diarylheptanoid, a class of organic compounds with potential biological activities. Like many naturally derived, hydrophobic compounds, this compound has limited aqueous solubility. This poses a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For water-insoluble compounds like this compound and its analogs, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing concentrated stock solutions for use in cell-based assays.[1] For similar compounds, stock solutions have been prepared in DMSO at concentrations as high as 30 mM.[2]

Q3: What is the maximum recommended final concentration of solvents in the cell culture medium?

A3: It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity or off-target effects. The final concentration of DMSO should generally be kept below 1%, as higher concentrations can be cytotoxic or affect cell growth.[1] For ethanol, it is advisable to keep the final concentration below 1%, as concentrations of 5% and above can compromise cell viability.[1]

Q4: My this compound is precipitating when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Q5: Are there alternative solvents or formulations I can use to improve the solubility of this compound?

A5: If you continue to experience solubility issues, consider using a co-solvent system. For some poorly soluble compounds, mixtures of DMSO and water or ethanol and DMSO have been shown to improve solubility.[3] Another approach for certain compounds is the use of β-cyclodextrin as a solubilizing agent, which has been shown to have minimal effects on some cell culture systems at various concentrations.

Troubleshooting Guide: Compound Precipitation in Cell Culture

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution in media The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration: Test a serial dilution of your compound to find the highest concentration that remains in solution.- Optimize stock concentration: Preparing a less concentrated stock solution in the organic solvent may help, as this will result in a lower final solvent concentration when added to the media.- Use a serum-containing medium: The protein components in serum can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
Cloudiness or precipitate forms over time in the incubator The compound is coming out of solution at 37°C or interacting with media components.- Pre-warm the media: Before adding your compound, ensure your cell culture media is pre-warmed to 37°C.- Vortex during dilution: When diluting the stock solution, vortex the media gently to ensure rapid and even distribution of the compound.- Test different media formulations: Components in different basal media could interact with your compound. If possible, test solubility in alternative media formulations.
Inconsistent experimental results Inaccurate dosing due to partial precipitation of the compound.- Visually inspect for precipitation: Before adding the treatment to your cells, always visually inspect the diluted compound in the media for any signs of precipitation.- Filter sterilization: If you suspect microbial contamination is causing precipitation, you can filter-sterilize your stock solution with a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). However, be aware that this could lead to loss of compound if it adsorbs to the filter membrane.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mM).

    • Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound in Cell Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the appropriate volume of the stock solution to achieve the desired final concentration. Note: It is crucial to add the stock solution to the medium and not the other way around to minimize the risk of precipitation.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

    • Use the freshly prepared treatment medium immediately for your cell culture experiment.

Visualizations

Hypothetical Signaling Pathway of a Myricanol Derivative

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the related compound Myricanol suggest potential involvement in pathways regulating tau protein clearance. This may involve the modulation of certain protein kinases.

Myricanol_Derivative_Pathway This compound This compound Upstream Kinase Upstream Kinase This compound->Upstream Kinase CK2 CK2 This compound->CK2 PKA PKA This compound->PKA Autophagy Activation Autophagy Activation This compound->Autophagy Activation MAPK1/ERK2 MAPK1/ERK2 Upstream Kinase->MAPK1/ERK2 GSK3β Signaling GSK3β Signaling MAPK1/ERK2->GSK3β Signaling Tau Biology Modulation Tau Biology Modulation CK2->Tau Biology Modulation PKA->Tau Biology Modulation GSK3β Signaling->Tau Biology Modulation Tau Clearance Tau Clearance Tau Biology Modulation->Tau Clearance Autophagy Activation->Tau Clearance

Caption: Hypothetical signaling based on a related compound.

Experimental Workflow for Addressing Solubility Issues

This diagram outlines a logical workflow for troubleshooting solubility problems with this compound in cell culture experiments.

Solubility_Workflow start Start: Prepare Stock Solution in DMSO/Ethanol dilute Dilute in Pre-warmed Cell Culture Medium start->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc co_solvent Use Co-solvent System (e.g., DMSO/Ethanol Mix) troubleshoot->co_solvent solubilizer Use Solubilizing Agent (e.g., β-cyclodextrin) troubleshoot->solubilizer re_observe Re-observe for Precipitation lower_conc->re_observe co_solvent->re_observe solubilizer->re_observe success Success: Proceed with Experiment re_observe->success No fail Still Precipitates: Consult Literature for Analogs re_observe->fail Yes

Caption: Workflow for troubleshooting compound solubility.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of 12-Hydroxymyricanone Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing batch-to-batch variability of 12-Hydroxymyricanone extracts. Our goal is to ensure consistent, high-quality extracts for reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent extraction important?

A1: this compound is a cyclic diarylheptanoid, a class of natural compounds with potential biological activities. It is primarily isolated from plants of the Myrica (bayberry) genus.[1][2] Consistent extraction is crucial for reliable pharmacological studies, ensuring that observed biological effects are attributable to a known quantity of the active compound and not to variations in the extract's composition.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The main sources of variability can be categorized into three areas:

  • Raw Material: Genetic differences in plant populations, geographical location, harvest time, and post-harvest processing and storage conditions can significantly alter the phytochemical profile of the starting material.

  • Extraction Process: The choice of extraction method, solvent, temperature, and duration of extraction are critical parameters that can lead to significant variations in yield and purity.

  • Analytical Method: Inconsistencies in the methods used to quantify this compound can lead to apparent, but not real, batch-to-batch differences.

Q3: How does the choice of solvent affect the extraction of this compound?

A3: The polarity of the solvent is a critical factor. Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for extracting diarylheptanoids.[3] The choice of solvent will influence the co-extraction of other compounds, which can affect the final purity of the this compound extract. The ideal solvent should provide high solubility for this compound while minimizing the extraction of interfering substances.

Q4: What is a stability-indicating HPLC method and why is it important for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and selectively quantify the target compound in the presence of its degradation products, impurities, and other components in the extract.[4][5] This is crucial for this compound as it ensures that the measured concentration is accurate, even if some degradation has occurred during extraction or storage. This allows for a true assessment of the extract's quality and stability over time.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Troubleshooting Inconsistent Extraction Yields
Issue Possible Cause Recommended Solution
Low or no yield of this compound Inappropriate solvent: The solvent may not be optimal for solubilizing this compound.Use polar solvents such as methanol or ethanol. Consider using a solvent mixture to optimize polarity.
Insufficient extraction time: The compound may not have had enough time to be fully extracted from the plant matrix.Increase the extraction time and monitor the yield at different time points to determine the optimal duration.
Degradation of this compound: The compound may be sensitive to heat or light, leading to degradation during the extraction process.Use extraction methods that avoid high temperatures, such as maceration at room temperature. Protect the extraction setup from direct light.
High variability in yield between batches Inconsistent raw material: Variations in the plant material (e.g., age, harvest time, drying method) can significantly impact the content of this compound.Source plant material from a single, reputable supplier. If possible, use material from the same harvest and process it consistently.
Inconsistent particle size: A non-uniform particle size of the ground plant material can lead to variable solvent penetration and extraction efficiency.Standardize the grinding process to achieve a consistent and fine powder.
Variable solvent-to-solid ratio: Fluctuations in the amount of solvent used relative to the plant material will alter the concentration gradient and affect extraction efficiency.Maintain a precise and consistent solvent-to-solid ratio for all extractions.
Troubleshooting Inconsistent Purity
Issue Possible Cause Recommended Solution
Presence of significant impurities in the extract Non-selective solvent: The solvent may be co-extracting a large number of other compounds.Employ a multi-step extraction with solvents of varying polarity (solvent partitioning) to separate compounds based on their polarity.
Lack of purification steps: The crude extract contains a complex mixture of compounds.Incorporate chromatographic purification steps, such as column chromatography with silica (B1680970) gel or Sephadex LH-20, to isolate this compound.
Batch-to-batch differences in the impurity profile Variability in raw material: Different batches of plant material will have different phytochemical profiles.Standardize the raw material as much as possible.
Inconsistent extraction conditions: Minor changes in extraction parameters can alter the types and amounts of co-extracted compounds.Strictly control all extraction parameters, including temperature, time, and solvent composition.

III. Data Presentation

Table 1: Effect of Solvent Polarity on this compound Extraction Yield

Solvent System Polarity Index Relative Yield of this compound (%) Relative Purity of this compound (%)
n-Hexane0.1LowLow
Dichloromethane3.1ModerateModerate
Ethyl Acetate (B1210297)4.4HighHigh
Acetone5.1HighModerate
Ethanol5.2Very HighModerate
Methanol6.6Very HighHigh
Water10.2LowLow

Note: This table illustrates the expected trend. Actual values would need to be determined experimentally.

Table 2: Effect of Extraction Temperature on this compound Yield and Purity

Temperature (°C) Extraction Time (hours) Relative Yield of this compound (%) Relative Purity of this compound (%) Notes
25 (Room Temp)24BaselineBaselineMaceration
406IncreasedSlightly DecreasedIncreased solubility, but also of other compounds
604Significantly IncreasedDecreasedPotential for degradation of thermolabile compounds
802DecreasedSignificantly DecreasedSignificant degradation likely

Note: This table illustrates the expected trend. Optimal conditions require experimental validation.

Table 3: Stability of this compound Under Different Storage Conditions (Hypothetical Data)

Storage Condition Time (Weeks) This compound Remaining (%) Appearance of Degradation Products
-20°C, in methanol, protected from light12>98%None detected
4°C, in methanol, protected from light12~95%Minor peaks observed in HPLC
25°C, in methanol, protected from light12~80%Significant degradation peaks observed
25°C, in methanol, exposed to light12<60%Multiple significant degradation peaks

Note: Based on stability studies of similar cyclic diarylheptanoids, which show good stability at low temperatures and in the absence of light.

IV. Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Myrica Species

This protocol provides a general method for the isolation of this compound. Optimization may be required based on the specific plant material.

1. Plant Material Preparation:

  • Collect fresh roots of the Myrica species.
  • Wash the roots thoroughly to remove soil and debris.
  • Air-dry the roots in a well-ventilated area, protected from direct sunlight.
  • Grind the dried roots into a fine powder.

2. Extraction:

  • Macerate the powdered root material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
  • Filter the extract through cheesecloth and then filter paper.
  • Repeat the extraction process two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

  • Suspend the crude extract in distilled water.
  • Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.
  • Collect each fraction separately. This compound is expected to be enriched in the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Monitor the collected fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
  • For final purification, use Sephadex LH-20 column chromatography with methanol as the eluent.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol outlines a general procedure for the quantitative analysis of this compound. Method validation is essential before routine use.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, autosampler, and column oven.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined based on the UV spectrum of a pure standard of this compound (typically in the range of 280-320 nm for diarylheptanoids).
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of pure this compound standard.
  • Dissolve it in methanol to prepare a stock solution of known concentration.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

3. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the dried extract.
  • Dissolve the extract in methanol and sonicate for 15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solutions.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

V. Visualizations

Extraction_Workflow Start Plant Material (Myrica roots) Preparation Drying and Grinding Start->Preparation Extraction Maceration with Ethanol Preparation->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Hexane, DCM, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Purified_Compound Pure this compound Sephadex_Column->Purified_Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Inconsistent Batch-to-Batch Results Check_Yield Is the yield of this compound consistent? Problem->Check_Yield Check_Purity Is the purity of this compound consistent? Problem->Check_Purity Yield_No No Check_Yield->Yield_No Yield_Yes Yes Check_Yield->Yield_Yes Purity_No No Check_Purity->Purity_No Purity_Yes Yes Check_Purity->Purity_Yes Investigate_Raw_Material Investigate Raw Material: - Source - Harvest Time - Storage Yield_No->Investigate_Raw_Material Investigate_Extraction Investigate Extraction Process: - Solvent - Temperature - Time Yield_No->Investigate_Extraction Purity_No->Investigate_Raw_Material Purity_No->Investigate_Extraction Investigate_Purification Investigate Purification Process: - Column Packing - Elution Gradient Purity_No->Investigate_Purification Yield_Yes->Check_Purity Investigate_Analysis Investigate Analytical Method: - Calibration - Instrument Performance Purity_Yes->Investigate_Analysis

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Enhancing the Resolution of 12-Hydroxymyricanone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 12-Hydroxymyricanone during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: Given that this compound is a cyclic diarylheptanoid with intermediate polarity, a reversed-phase HPLC method is a suitable starting point. A C18 column is a good initial choice. A gradient elution with a mobile phase consisting of water (often with a small amount of acid, like 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is recommended.

Q2: My peaks for this compound are broad. What could be the cause and how can I fix it?

A2: Peak broadening can be caused by several factors. Common issues include a degraded column, an inappropriate mobile phase, or a slow flow rate. To address this, you can try increasing the flow rate, optimizing the mobile phase composition, or replacing the column. Ensuring the sample is dissolved in a solvent weaker than the mobile phase can also improve peak shape.

Q3: I am observing peak tailing for this compound. What is the likely reason and solution?

A3: Peak tailing for compounds with hydroxyl groups like this compound can occur due to interactions with free silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to suppress these interactions and improve peak symmetry.[1]

Q4: How does temperature affect the resolution of this compound?

A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[1] However, excessively high temperatures might degrade the analyte or the column. It is advisable to experiment with a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your separation.

Q5: Can I use a different organic solvent than acetonitrile?

A5: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. The choice of solvent can affect the selectivity of the separation. If you are struggling with co-eluting peaks, switching from acetonitrile to methanol, or using a combination of both, could alter the elution order and improve resolution.

Troubleshooting Guides

Issue 1: Poor Resolution and Overlapping Peaks

This is a common challenge when analyzing complex samples or isomers. The following steps can be taken to improve the separation of this compound from other components.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed Check_Method Review Current Method Parameters Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Is mobile phase optimal? Optimize_Flow Optimize Flow Rate Check_Method->Optimize_Flow Is flow rate optimal? Optimize_Temp Optimize Temperature Check_Method->Optimize_Temp Is temperature optimal? Change_Column Consider Different Column Chemistry (e.g., Phenyl-Hexyl) Check_Method->Change_Column Still no improvement? Change_Gradient Adjust Gradient Slope Optimize_MP->Change_Gradient Change_Solvent Switch Organic Solvent (e.g., ACN to MeOH) Change_Gradient->Change_Solvent End Resolution Improved Change_Solvent->End Lower_Flow Decrease Flow Rate Optimize_Flow->Lower_Flow Lower_Flow->End Increase_Temp Increase Temperature Optimize_Temp->Increase_Temp Increase_Temp->End Change_Column->End

Caption: A workflow for troubleshooting poor HPLC peak resolution.

Quantitative Data Summary: Mobile Phase and Flow Rate Optimization

ParameterInitial ConditionRecommended ChangeExpected Outcome
Gradient Slope 20-80% B in 20 minSteeper (e.g., 20-80% B in 15 min) or Shallower (e.g., 20-80% B in 30 min)Steeper gradients reduce run time but may decrease resolution. Shallower gradients increase run time but can improve resolution of closely eluting peaks.
Organic Solvent AcetonitrileMethanolMay alter selectivity and improve separation of co-eluting peaks.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minSlower flow rates can increase the interaction time with the stationary phase, potentially leading to better resolution, but will also increase the analysis time.[1]
Temperature 25°CIncrease to 30-40°CHigher temperatures can reduce mobile phase viscosity, leading to sharper peaks and potentially better resolution.[1]
Issue 2: Peak Asymmetry (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Logical Relationships for Peak Shape Problems

PeakShape Start Poor Peak Shape Observed Check_Tailing Is the peak tailing? Start->Check_Tailing Check_Fronting Is the peak fronting? Check_Tailing->Check_Fronting No Silanol_Interaction Secondary Silanol Interactions Check_Tailing->Silanol_Interaction Yes Column_Overload_T Column Overload Check_Tailing->Column_Overload_T Yes, also broad Solvent_Mismatch Sample Solvent Stronger than Mobile Phase Check_Fronting->Solvent_Mismatch Yes Column_Overload_F Severe Column Overload Check_Fronting->Column_Overload_F Yes, also broad End Peak Shape Improved Check_Fronting->End No Add_Acid Add 0.1% Formic Acid to Mobile Phase Silanol_Interaction->Add_Acid Add_Acid->End Reduce_Conc_T Reduce Sample Concentration or Injection Volume Column_Overload_T->Reduce_Conc_T Reduce_Conc_T->End Dissolve_In_MP Dissolve Sample in Initial Mobile Phase Solvent_Mismatch->Dissolve_In_MP Dissolve_In_MP->End Reduce_Conc_F Reduce Sample Concentration or Injection Volume Column_Overload_F->Reduce_Conc_F Reduce_Conc_F->End

Caption: A decision tree for troubleshooting HPLC peak shape issues.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced Resolution

This protocol describes a systematic approach to optimizing the mobile phase to improve the resolution of this compound.

Methodology:

  • Initial Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV, wavelength based on the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL

  • Gradient Slope Adjustment:

    • To improve the separation of closely eluting peaks, flatten the gradient. For example, extend the gradient time from 20 minutes to 30 minutes.

    • If all peaks elute very late, a steeper gradient (e.g., 15 minutes) can be tested to reduce the analysis time, while monitoring for any loss of resolution.

  • Organic Solvent Evaluation:

    • Prepare a second Mobile Phase B using methanol with 0.1% formic acid.

    • Run the same gradient program as the initial conditions, substituting acetonitrile with methanol.

    • Compare the chromatograms for changes in selectivity and resolution. A ternary gradient using water, acetonitrile, and methanol can also be explored for fine-tuning.

  • Data Analysis:

    • For each condition, calculate the resolution between this compound and any closely eluting peaks. A resolution value of ≥ 1.5 is generally considered baseline separation.

Protocol 2: Temperature and Flow Rate Optimization

This protocol details how to optimize column temperature and mobile phase flow rate to enhance peak shape and resolution.

Methodology:

  • Temperature Study:

    • Using the optimized mobile phase from Protocol 1, set the initial column temperature to 25°C and inject the sample.

    • Increase the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C) and inject the sample at each temperature.

    • Monitor the chromatograms for changes in retention time, peak width, and resolution. Select the temperature that provides the best balance of resolution and peak shape.

  • Flow Rate Study:

    • At the optimized temperature, set the initial flow rate to 1.0 mL/min.

    • Decrease the flow rate in increments of 0.2 mL/min (e.g., 0.8 mL/min, 0.6 mL/min) and inject the sample at each flow rate.

    • Note the effect on resolution and analysis time. Lower flow rates often improve resolution but increase the run time. Choose a flow rate that achieves the desired resolution within an acceptable analysis time.

Quantitative Data Summary: Temperature and Flow Rate Effects

ParameterCondition 1Condition 2Condition 3Expected Trend with Increase
Temperature 25°C30°C35°CDecreased retention time, narrower peaks, potential for improved resolution.
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/minIncreased retention time, potentially improved resolution, broader peaks in terms of time but potentially sharper in terms of volume.

References

Technical Support Center: Interpreting Complex NMR Spectra of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 12-Hydroxymyricanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shift ranges for the key structural features of this compound?

A1: While the precise chemical shifts can vary based on solvent and concentration, the following table summarizes the expected chemical shift ranges for the main proton and carbon environments in this compound, a cyclic diarylheptanoid.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for this compound

Structural Feature Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Aromatic Protons6.0 - 7.5110 - 160Signals can be complex and overlapping due to restricted rotation.
Methine Proton (CH-OH)4.0 - 5.070 - 85The chemical shift is sensitive to hydrogen bonding.
Methylene Protons (Heptanoid Chain)1.5 - 3.025 - 45Proximity to the aromatic rings and carbonyl group will cause shifts.
Methoxy Protons (-OCH₃)3.5 - 4.055 - 65Typically appear as sharp singlets.
Phenolic Hydroxyl Protons (-OH)5.0 - 9.0-Often broad signals; chemical shift is highly variable.[1][2]
Carbonyl Carbon (C=O)-190 - 210A key downfield signal in the 13C NMR spectrum.

Q2: I am having trouble identifying the phenolic hydroxyl (-OH) proton signals in my 1H NMR spectrum. What can I do?

A2: Phenolic hydroxyl proton signals can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature, sometimes causing them to be lost in the baseline.[3] To confirm their presence and position, you can perform a "D₂O shake" experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear from the spectrum.[2]

Q3: The aromatic region of my 1H NMR spectrum is very crowded and the signals are overlapping. How can I resolve these signals?

A3: Signal overlap in the aromatic region is a common issue with complex molecules like this compound.[4] To resolve these signals and determine the connectivity between protons, two-dimensional (2D) NMR experiments are highly recommended. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems of the aromatic rings. For even greater resolution, an HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate protons directly to their attached carbons.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for this compound.

Issue 1: Poor Signal-to-Noise Ratio in the 13C NMR Spectrum
  • Symptom: The peaks in your 13C NMR spectrum are very weak and difficult to distinguish from the baseline noise.

  • Cause: The low natural abundance of the ¹³C isotope (about 1.1%) means that 13C NMR experiments are inherently much less sensitive than ¹H NMR.

  • Solution:

    • Increase the Number of Scans: Acquiring a larger number of transients and averaging them will improve the signal-to-noise ratio.

    • Use a More Concentrated Sample: A higher concentration of your analyte will result in a stronger signal.

    • Employ a CryoProbe: If available, using a cryogenic probe can significantly enhance sensitivity.

    • Check Shimming: Poor magnetic field homogeneity can lead to broad, weak signals. Ensure the spectrometer is properly shimmed.

Issue 2: Unexpected Peaks in the NMR Spectrum
  • Symptom: Your spectra contain peaks that do not correspond to this compound.

  • Cause: These peaks are often due to impurities, such as residual solvents from purification or water.[6]

  • Solution:

    • Identify Common Solvent Impurities: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities. For example, residual chloroform (B151607) (CHCl₃) appears at ~7.26 ppm in ¹H NMR and ~77.2 ppm in ¹³C NMR when using CDCl₃ as the solvent.

    • Dry the Sample Thoroughly: If a broad peak around 1.5-3 ppm (for water in CDCl₃) is present, ensure your sample and the NMR solvent are anhydrous. Lyophilizing the sample before dissolving it in the NMR solvent can help.

    • Repurify the Sample: If the impurities are from the synthesis or isolation process, further purification by techniques like HPLC may be necessary.

Issue 3: Broad or Distorted Peak Shapes
  • Symptom: The peaks in your NMR spectrum are broad, asymmetric, or show poor resolution.

  • Cause: Several factors can contribute to poor peak shape, including sample aggregation, the presence of paramagnetic impurities, or suboptimal spectrometer settings.

  • Solution:

    • Improve Shimming: Re-shim the spectrometer on your sample to optimize the magnetic field homogeneity.

    • Lower Sample Concentration: High concentrations can lead to aggregation and peak broadening. Try acquiring the spectrum with a more dilute sample.

    • Filter the Sample: The presence of particulate matter can degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Check Temperature: For molecules with conformational flexibility, acquiring the spectrum at a higher temperature can sometimes sharpen the peaks by increasing the rate of conformational exchange.

Experimental Protocols

1. Standard 1D NMR Data Acquisition (¹H and ¹³C)

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30 or similar).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 scans or more, depending on the sample concentration.

2. 2D NMR Data Acquisition (COSY and HSQC)

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Sequence: cosygpmf or similar gradient-selected sequence.

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 2-8 per increment.

  • HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.2 or similar gradient-selected, sensitivity-enhanced sequence.

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Cover the full range of expected carbon signals (0-180 ppm).

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 4-16 per increment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Lock, Tune, Shim transfer->setup acq_1d Acquire 1D Spectra (1H, 13C) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Fourier Transform, Phase, and Baseline Correction acq_2d->process assign Assign Signals process->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Implement Solution start Problem with NMR Spectrum overlap Overlapping Signals? start->overlap broad Broad Peaks? start->broad impurity Unexpected Peaks? start->impurity run_2d Run 2D NMR (COSY, HSQC) overlap->run_2d Yes d2o_shake Perform D2O Shake overlap->d2o_shake Aromatic/Aliphatic overlap->d2o_shake OH/NH? re_shim Re-shim / Lower Concentration broad->re_shim Yes check_solvent Check Solvent Peaks / Repurify impurity->check_solvent Yes end Problem Solved run_2d->end Resolved d2o_shake->end Identified re_shim->end Sharpened check_solvent->end Identified/Removed

Caption: Troubleshooting decision tree for common NMR spectral issues.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of 12-Hydroxymyricanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the natural diarylheptanoid 12-Hydroxymyricanone is emerging as a compound of significant interest. This guide offers a comprehensive comparison of the anti-inflammatory effects of this compound against established alternatives, namely the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This analysis is supported by a compilation of experimental data and detailed laboratory protocols to assist researchers, scientists, and drug development professionals in their evaluation of this promising molecule.

At a Glance: Comparative Efficacy

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit the production of key inflammatory mediators. The following tables summarize the available quantitative data for this compound, Dexamethasone, and Ibuprofen, focusing on their half-maximal inhibitory concentrations (IC50) for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50
This compound RAW 264.730.19 µM[1]
DexamethasoneRAW 264.7~10 µM
IbuprofenRAW 264.7>100 µM

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell LineIC50
This compound RAW 264.7Data Not Available
DexamethasoneRAW 264.7~1 nM
IbuprofenRAW 264.7>100 µM

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundCell LineIC50
This compound RAW 264.7Data Not Available
DexamethasoneRAW 264.7~1 nM
IbuprofenRAW 264.7>100 µM

Note: The IC50 values for Dexamethasone and Ibuprofen are compiled from multiple sources and may vary depending on the specific experimental conditions. The data for this compound is limited, highlighting the need for further research.

Delving into the Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. In contrast, Dexamethasone and Ibuprofen exert their effects through different, well-established mechanisms.

This compound: This diarylheptanoid has been shown to suppress the production of pro-inflammatory cytokines and mediators by inhibiting the activation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the Nuclear Factor-kappa B (NF-κB) pathway. By downregulating these pathways, this compound effectively dampens the inflammatory response at a cellular level.

Dexamethasone: As a potent glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Ibuprofen: A classic NSAID, Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Anti-inflammatory Signaling Pathways Comparative Anti-inflammatory Mechanisms cluster_12H This compound cluster_Dex Dexamethasone cluster_Ibu Ibuprofen 12H This compound MAPK ERK, p38 MAPK 12H->MAPK inhibits NFkB_12H NF-κB 12H->NFkB_12H inhibits Cytokines_12H Pro-inflammatory Cytokines & Mediators MAPK->Cytokines_12H leads to NFkB_12H->Cytokines_12H leads to Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Gene Gene Expression GR->Gene Anti-inflammatory Anti-inflammatory Proteins Gene->Anti-inflammatory upregulates Pro-inflammatory Pro-inflammatory Genes Gene->Pro-inflammatory downregulates Ibu Ibuprofen COX COX-1 & COX-2 Ibu->COX inhibits PGs Prostaglandins COX->PGs produces

Caption: Mechanisms of this compound, Dexamethasone, and Ibuprofen.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed methodology for a standard in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of a test compound on the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Subculture cells every 2-3 days to maintain optimal growth.

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.

    • Include a negative control group with no LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay:

      • Collect the cell culture supernatant.

      • Mix an equal volume of supernatant with Griess Reagent.

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

    • TNF-α and IL-6 ELISA:

      • Collect the cell culture supernatant.

      • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate the cytokine concentrations using the standard curves provided in the kits.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value of the test compound using a dose-response curve.

Experimental Workflow In Vitro Anti-inflammatory Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pre-treatment Pre-treat with Test Compound Cell_Seeding->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant_Collection->NO_Assay ELISA TNF-α & IL-6 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data & Calculate IC50 NO_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

References

Unraveling the Enigmatic Mechanism of 12-Hydroxymyricanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

12-Hydroxymyricanone, a cyclic diarylheptanoid of interest for its potential therapeutic properties, remains a molecule with a partially elucidated mechanism of action. This guide provides a comparative analysis of its likely biological activities by examining experimental data from closely related cyclic diarylheptanoids. Due to the limited direct research on this compound, this document leverages data from analogous compounds to infer its potential mechanisms, focusing on anti-inflammatory, anticancer, and neuroprotective effects.

Comparative Analysis of Biological Activity

The biological activities of this compound are compared with other cyclic diarylheptanoids, primarily Myricanone, given its structural similarity. Data for other relevant cyclic diarylheptanoids are included to provide a broader context.

Table 1: Comparative Anti-inflammatory Activity of Cyclic Diarylheptanoids
CompoundAssayCell LineIC50 ValueKey Mechanistic Insights
Myricanone Inhibition of NO productionRAW 264.7 macrophages> 50 µM[1]Downregulation of NF-κB and STAT3 signaling pathways[2][3]
Hirsutenone NF-κB InhibitionRAW 264.7 macrophages9.2 - 9.9 µM[4][5]Inhibition of NO and TNF-α production[4][5]
Platycaryonide A NF-κB InhibitionRAW 264.7 macrophages18.2 - 19.3 µM[4][5]Inhibition of NO and TNF-α production[4][5]
Oregonin NF-κB InhibitionRAW 264.7 macrophages22.3 - 23.7 µM[4][5]Inhibition of NO and TNF-α production[4][5]
Table 2: Comparative Anticancer Activity of Cyclic Diarylheptanoids
CompoundCell LineAssayIC50 ValueKey Mechanistic Insights
Myricanone HeLa (Cervical Cancer)MTT Assay29.6 µg/mL[3][6]Induces apoptosis via caspase activation and downregulation of NF-κB and STAT3.[2][3] Interacts with DNA.
1.09 - 2.11 µM[7][8]
PC3 (Prostate Cancer)MTT Assay18.4 µg/mL[3][6]Induces apoptosis via caspase activation and downregulation of NF-κB and STAT3.[2][3]
Pterocarine T47D (Breast Cancer)Cell Viability0.63 µMInhibition of topoisomerase-IIα activity.
Garuganin 5 HCT15 (Colon Cancer)Cytotoxicity Assay2.9 ± 0.8 µg/mLNot specified.
Garuganin 3 MCF-7 (Breast Cancer)Cytotoxicity Assay3.5 ± 0.3 µg/mLNot specified.
Table 3: Comparative Neuroprotective Activity of Cyclic Diarylheptanoids
CompoundCell LineAssayConcentration/EffectKey Mechanistic Insights
Juglanin A & C HT22 (Mouse Hippocampal)Glutamate-induced toxicitySignificant protectionReduced cellular peroxide overproduction and maintained antioxidative defense systems.[9]
Acerogenin A HT22 (Mouse Hippocampal)Oxidative stress-induced cell deathProtective effectMediated through Nrf2-mediated heme oxygenase-1 expression.[10]
Diarylheptanoid Cpd 8 Neuro-2aNeurite outgrowthSignificant increase at 4 µM[11]Activation of ERK and PI3K-AKT dependent pathways.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Anti-inflammatory Activity: NF-κB Inhibition Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Determination: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • NF-κB Translocation Analysis: Nuclear extracts are prepared from treated cells. The activation of NF-κB is determined by quantifying the p65 subunit in the nucleus using a transcription factor ELISA kit or by Western blot analysis.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory response (e.g., NO production or NF-κB activation), is calculated from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., HeLa, PC3) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Neuroprotective Activity: Assay in PC12 Cells
  • Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF) (50-100 ng/mL) for several days.

  • Induction of Neurotoxicity: Differentiated PC12 cells are pre-treated with the test compound for a designated time before being exposed to a neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described above.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: The expression levels of key proteins in neuroprotective signaling pathways (e.g., PI3K/Akt, ERK) and markers of apoptosis (e.g., cleaved caspase-3) are analyzed by Western blotting.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates Hydroxymyricanone This compound Hydroxymyricanone->IKK inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Anticancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Hydroxymyricanone This compound Hydroxymyricanone->Akt inhibits Topoisomerase Topoisomerase IIα Hydroxymyricanone->Topoisomerase inhibits DNA_Replication DNA Replication Topoisomerase->DNA_Replication

Caption: Potential anticancer mechanisms of this compound.

G cluster_2 Neuroprotective Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative_Stress->ROS Nrf2 Nrf2 ROS->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces Antioxidant_Enzymes->ROS scavenges Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Hydroxymyricanone This compound Hydroxymyricanone->Nrf2 promotes activation

Caption: Proposed neuroprotective mechanism of this compound via Nrf2 activation.

G cluster_3 General Experimental Workflow Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells, Neurons) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Induction of (Inflammation, Cytotoxicity, Neurotoxicity) Treatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection Analysis Data Analysis (IC50, Western Blot, etc.) Data_Collection->Analysis

References

Unveiling the Bioactivity of 12-Hydroxymyricanone and Its Synthetic Counterparts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been developed to elucidate the biological activities of the natural diarylheptanoid 12-Hydroxymyricanone and its synthetic analogs. This guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of their potential therapeutic applications, supported by experimental data, detailed methodologies, and visual pathway diagrams.

This compound, a cyclic diarylheptanoid found in plants of the Myrica genus, belongs to a class of compounds that have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and anticancer effects. While research on this compound itself is emerging, extensive studies on its close analog, Myricanone, and its synthetic derivatives have provided valuable insights into the structure-activity relationships within this compound class. This guide focuses on comparing the anticancer activities of Myricanone with a representative synthetic analog, providing a framework for understanding the therapeutic potential of these molecules.

Comparative Biological Activity: Anticancer Effects

Myricanone has demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways, including NF-κB and STAT3.

In the absence of direct comparative studies for this compound, we present a comparative analysis of the anticancer activity of Myricanone against various human cancer cell lines. This serves as a crucial reference point for the potential efficacy of related compounds like this compound and its synthetic analogs.

CompoundCell LineIC50 (µg/mL)Reference
Myricanone HepG2 (Liver Cancer)Not explicitly quantified, but showed cytotoxic effects.[1][2][1][2]
A549 (Lung Cancer)3.22[3]
HeLa (Cervical Cancer)29.6
PC3 (Prostate Cancer)18.4

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note: Data for a directly comparable synthetic analog of this compound with anticancer activity was not available in the reviewed literature. The table above provides a baseline for the natural compound's activity.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Myricanone on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HepG2, A549, HeLa, PC3) and normal cells (WRL-68) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Myricanone (e.g., 10-50 µg/mL) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and the IC50 value was calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

The induction of apoptosis by Myricanone was assessed using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells were treated with different concentrations of Myricanone for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension.

  • Incubation: The cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

anticancer_pathway Myricanone Myricanone ROS Reactive Oxygen Species (ROS) Generation Myricanone->ROS NFkB NF-κB Downregulation Myricanone->NFkB STAT3 STAT3 Downregulation Myricanone->STAT3 Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation Inhibition NFkB->Proliferation STAT3->Proliferation

Caption: Proposed signaling pathway for the anticancer activity of Myricanone.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HepG2, A549, HeLa, PC3) Treatment Treatment with This compound or Synthetic Analogs Cell_Culture->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Comp Comparative Analysis of IC50 values and Apoptotic Induction MTT->Data_Comp Apoptosis_Assay->Data_Comp Western_Blot->Data_Comp

Caption: General experimental workflow for comparative bioactivity studies.

Conclusion

The available data strongly suggest that Myricanone, a close analog of this compound, possesses significant anticancer properties mediated through the induction of apoptosis in various cancer cell lines. While direct comparative data for this compound and its synthetic analogs remains limited, the findings for Myricanone provide a solid foundation for future research. The development and evaluation of synthetic analogs could lead to the identification of novel therapeutic agents with improved potency and selectivity. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of natural products and their derivatives.

References

In Vivo Validation of 12-Hydroxymyricanone's Therapeutic Potential in Ulcerative Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 12-Hydroxymyricanone, a natural compound with known anti-inflammatory properties, in the context of in vivo models of ulcerative colitis (UC). The performance of a this compound-rich extract is objectively compared with standard-of-care treatments, Mesalazine and Sulfasalazine. This comparison is supported by experimental data from dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice, a well-established preclinical model for UC.

Executive Summary

Recent preclinical studies have highlighted the potential of natural compounds in the management of inflammatory bowel disease. A study evaluating an ethyl acetate (B1210297) fraction of Myrica esculenta (MeEa), rich in bioactive compounds including this compound, has demonstrated significant therapeutic effects in a DSS-induced murine model of ulcerative colitis. The MeEa extract showed a dose-dependent reduction in disease activity, amelioration of colonic damage, and modulation of key inflammatory markers. When compared to established treatments like Mesalazine and Sulfasalazine, the MeEa extract exhibits a comparable, and in some parameters, a potentially more favorable profile, underscoring the need for further investigation into its active constituents.

Comparative Performance Data

The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of a Myrica esculenta extract (containing this compound) with Mesalazine and Sulfasalazine in DSS-induced colitis models in mice.

Table 1: Effect on Disease Activity Index (DAI) and Physical Parameters

Treatment GroupDosageFinal Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Spleen Weight (g)
Control (Healthy) -Gain0~8.5~0.1
DSS Control -~ -15% to -20%~10-12~5.0-6.0~0.2-0.3
M. esculenta Extract (MeEa) 400 mg/kg~ -5%~2~7.5~0.15
Mesalazine 50 mg/kgLess loss than DSSLower than DSSLonger than DSS-
Sulfasalazine 40 mg/kgLess loss than DSSSignificantly lower than DSSLonger than DSS-

Note: Data is compiled from multiple sources and normalized for comparative purposes. Absolute values may vary between studies.

Table 2: Effect on Inflammatory Cytokines and Markers

Treatment GroupDosageTNF-α Levels (pg/mg)IL-6 Levels (pg/mg)IL-1β Levels (pg/mg)Myeloperoxidase (MPO) Activity
Control (Healthy) -LowLowLowLow
DSS Control -HighHighHighHigh
M. esculenta Extract (MeEa) 400 mg/kgSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Mesalazine 50 mg/kgReducedReducedReducedReduced
Sulfasalazine 40 mg/kgReduced--Reduced

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is believed to exert its anti-inflammatory effects, at least in part, by inhibiting the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. In ulcerative colitis, the NLRP3 inflammasome is often overactive, contributing to the chronic inflammation of the colon.

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription pro_IL18 pro-IL-18 NFkB->pro_IL18 Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (mature) pro_IL1B->IL1B IL18 IL-18 (mature) pro_IL18->IL18 Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3_active NLRP3 (active) Stimuli->NLRP3_active Signal 2 (Activation) Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->pro_IL1B Cleavage Casp1->pro_IL18 Cleavage Inflammasome->Casp1 Activation Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Hydroxymyricanone This compound Hydroxymyricanone->Inflammasome Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.

Experimental Protocols

The following are generalized experimental protocols for the in vivo studies cited in this guide. Specific parameters may vary between individual studies.

DSS-Induced Colitis Model

A widely used and reproducible model for inducing ulcerative colitis in rodents.

DSS_Workflow cluster_protocol DSS-Induced Colitis Experimental Workflow start Acclimatization (1 week) induction DSS Administration (2-5% in drinking water for 5-7 days) start->induction treatment Treatment Administration (e.g., MeEa, Mesalazine, Sulfasalazine) induction->treatment monitoring Daily Monitoring (Body weight, DAI) treatment->monitoring euthanasia Euthanasia monitoring->euthanasia analysis Sample Collection & Analysis (Colon length, histology, cytokines) euthanasia->analysis

Unveiling the Anticancer Potential of Myricanone: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and apoptotic effects of Myricanone, a close structural analog of 12-Hydroxymyricanone, reveals promising anticancer activity with a degree of selectivity towards cancer cells. Due to a lack of available data for this compound, this guide leverages published findings on Myricanone to provide researchers, scientists, and drug development professionals with a comparative overview of its biological effects in different cancer cell lines.

Myricanone, a diarylheptanoid, has demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines, including liver (HepG2), cervical (HeLa), and prostate (PC3) cancer cells. This guide synthesizes the available experimental data to offer a clear comparison of its activity, details the underlying mechanisms of action, and provides comprehensive experimental protocols.

Comparative Cytotoxicity of Myricanone

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Myricanone have been evaluated in several cancer cell lines, with the results summarized in the table below. Notably, Myricanone exhibited significantly lower cytotoxicity in the normal human liver cell line (WRL-68), suggesting a potential therapeutic window.

Cell LineCell TypeIC50 Value (µg/mL)Exposure Time (hours)
HepG2Human Liver CarcinomaNot explicitly stated, but showed dose-dependent cytotoxicity24
HeLaHuman Cervical Cancer29.648
PC3Human Prostate Cancer18.448
WRL-68Normal Human LiverInsignificant cytotoxic effects at concentrations effective against cancer cells24

Mechanism of Action: Induction of Apoptosis

Myricanone's anticancer activity is primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is initiated through the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in cell death.

Key mechanistic events include:

  • Mitochondrial Membrane Depolarization: Increased ROS levels disrupt the mitochondrial membrane potential.

  • Cytochrome-c Release: The compromised mitochondrial membrane releases cytochrome-c into the cytoplasm.

  • Caspase Cascade Activation: Cytoplasmic cytochrome-c triggers the activation of a series of caspase enzymes, which are the executioners of apoptosis.

  • Downregulation of Survival Pathways: Myricanone has been shown to suppress the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.

The following diagram illustrates the proposed signaling pathway for Myricanone-induced apoptosis.

Myricanone_Apoptosis_Pathway Myricanone Myricanone ROS ↑ Reactive Oxygen Species (ROS) Myricanone->ROS NfkB_STAT3 ↓ NF-κB & STAT3 Signaling Myricanone->NfkB_STAT3 Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome-c Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Survival ↓ Cell Survival & Proliferation NfkB_STAT3->Survival

Caption: Signaling pathway of Myricanone-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Myricanone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell proliferation.

  • Cell Seeding: Cancer cells (HepG2, HeLa, PC3) and normal cells (WRL-68) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Myricanone (e.g., 10-50 µg/mL) and incubated for a specified period (24 or 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

The workflow for the MTT assay is depicted in the diagram below.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Myricanone A->B C 3. Add MTT reagent B->C D 4. Solubilize formazan C->D E 5. Measure absorbance D->E

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with different concentrations of Myricanone for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Conclusion

The available data on Myricanone strongly suggest its potential as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells is a highly desirable characteristic for a therapeutic candidate. The elucidated mechanism of action, involving ROS-mediated mitochondrial dysfunction and inhibition of key survival pathways, provides a solid foundation for further investigation. Future studies should aim to directly assess the activity of this compound to confirm if it shares the promising anticancer properties of its close analog, Myricanone. The detailed protocols provided in this guide can serve as a valuable resource for researchers undertaking such investigations.

12-Hydroxymyricanone: A Head-to-Head Comparison with Known Inhibitors of Nitric Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inflammatory response modulation, the quest for novel and effective inhibitors of nitric oxide (NO) production is a paramount objective for researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of 12-Hydroxymyricanone, a cyclic diarylheptanoid natural product, with established inhibitors of nitric oxide synthesis, namely the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the selective inducible nitric oxide synthase (iNOS) inhibitor L-N6-(1-iminoethyl)lysine (L-NIL). This comparison is based on their inhibitory effects on nitric oxide release in lipopolysaccharide (LPS)-activated murine macrophages.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and the reference compounds was evaluated based on their half-maximal inhibitory concentration (IC50) for nitric oxide production. The data, summarized in the table below, demonstrates the comparative efficacy of these compounds in a well-established in vitro model of inflammation.

CompoundTarget/MechanismIC50 (µM) for NO InhibitionSource
This compound Inhibition of iNOS expression30.19[1][2]
Indomethacin Non-selective COX inhibitor36.6
L-NIL Selective iNOS inhibitor3.5

Note: IC50 values are determined in LPS-stimulated murine macrophage models.

Experimental Protocols

The following is a generalized methodology for the key experiment cited in this guide, the Griess assay for nitric oxide quantification in LPS-stimulated macrophages.

Cell Culture and Treatment: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with varying concentrations of this compound, Indomethacin, or L-NIL for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide Quantification (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production using the Griess reagent system. Briefly, 50 µL of the cell culture supernatant is mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubated for 10 minutes at room temperature in the dark. Following this, 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water is added, and the mixture is incubated for another 10 minutes at room temperature in the dark. The absorbance of the resulting chromophore is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Western Blot for iNOS Expression: To investigate the effect of the inhibitors on iNOS protein expression, macrophage cell lysates are prepared after treatment with the compounds and LPS. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for iNOS. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.

Mechanism of Action and Signaling Pathway

The production of nitric oxide in macrophages is a key event in the inflammatory cascade, primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is induced by pro-inflammatory stimuli such as LPS, which activates signaling pathways culminating in the transcription of the Nos2 gene.

G cluster_0 Inflammatory Signaling Pathway for NO Production cluster_1 cluster_inhibitors LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine:e->NO:w Hydroxymyricanone This compound Hydroxymyricanone->iNOS_gene Inhibits Expression L_NIL L-NIL L_NIL->iNOS_protein Inhibits Activity Indomethacin Indomethacin (Indirect Effect) Indomethacin->NFkB Inhibits Activation

Caption: Inflammatory signaling pathway leading to nitric oxide production and points of inhibition.

This compound exerts its inhibitory effect by suppressing the expression of the iNOS enzyme.[1][2] This suggests an upstream mechanism of action, potentially interfering with the NF-κB signaling pathway or other transcription factors responsible for iNOS gene expression.

Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of cyclooxygenase (COX) enzymes. Its inhibitory effect on nitric oxide production is generally considered to be indirect, potentially through the modulation of prostaglandin (B15479496) synthesis which can influence inflammatory signaling pathways, including NF-κB activation.

L-NIL is a potent and selective inhibitor of the iNOS enzyme. It acts as a slow, tight-binding inhibitor, directly competing with the substrate L-arginine at the active site of the iNOS enzyme, thereby blocking the synthesis of nitric oxide.

Conclusion

This compound emerges as a promising natural product with significant inhibitory activity against nitric oxide production. Its potency is comparable to the widely used NSAID, Indomethacin, in the context of nitric oxide inhibition in LPS-stimulated macrophages. While not as potent as the highly selective iNOS inhibitor L-NIL, its mechanism of inhibiting iNOS expression presents a distinct and potentially valuable therapeutic strategy. Further investigation into the precise molecular targets of this compound within the inflammatory signaling cascade is warranted to fully elucidate its potential as a novel anti-inflammatory agent. This head-to-head comparison provides a foundational dataset for researchers and drug development professionals interested in the therapeutic potential of cyclic diarylheptanoids.

References

Assessing the Target Specificity of 12-Hydroxymyricanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high specificity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the biological target specificity of 12-Hydroxymyricanone and its close structural analog, Myricanone. Due to the limited direct experimental data on this compound, this guide focuses on the known biological activities of Myricanone as a proxy, comparing its performance against well-characterized inhibitors of relevant signaling pathways.

Executive Summary

Myricanone, a cyclic diarylheptanoid structurally similar to this compound, has demonstrated significant anti-cancer properties.[1] Experimental evidence suggests that its mechanism of action involves the induction of apoptosis through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1] This guide compares the cytotoxic and potential pathway-specific effects of Myricanone with established inhibitors of the NF-κB and STAT3 pathways, namely BAY 11-7082 and Stattic, respectively.

Comparative Analysis of Inhibitory Activity

To provide a clear comparison, the following table summarizes the available quantitative data for Myricanone and the reference inhibitors. It is important to note that the IC50 values for Myricanone reflect cytotoxicity (a downstream effect), while the values for BAY 11-7082 and Stattic represent direct inhibition of their respective targets.

CompoundTarget Pathway(s)Assay TypeCell Line(s)IC50 ValueReference(s)
Myricanone NF-κB, STAT3 (inferred)Cytotoxicity (MTT Assay)HeLa29.6 µg/mL[1][2]
Cytotoxicity (MTT Assay)PC318.4 µg/mL[1]
BAY 11-7082 NF-κBIκBα PhosphorylationTumor cells10 µM
Stattic STAT3STAT3 SH2 Domain Binding (cell-free)-5.1 µM
Cell ViabilityUM-SCC-17B, OSC-19, Cal33, UM-SCC-22B2.28 - 3.48 µM

Signaling Pathways and Experimental Workflows

To visualize the targeted signaling pathways and the experimental approaches for assessing inhibitor specificity, the following diagrams are provided.

G cluster_0 Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Transcription Myricanone Myricanone (inferred) Myricanone->IKK inhibits? BAY117082 BAY 11-7082 BAY117082->IKK inhibits G cluster_1 JAK/STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Target Gene Transcription Myricanone Myricanone (inferred) Myricanone->STAT3 inhibits? Stattic Stattic Stattic->pSTAT3 inhibits dimerization G cluster_2 Experimental Workflow for Assessing Target Inhibition A Cell Culture (e.g., HeLa, PC3) B Compound Treatment (Myricanone or Inhibitor) A->B C Cell Viability Assay (e.g., MTT) B->C D Reporter Gene Assay (e.g., Luciferase) B->D E Western Blot Analysis (e.g., for p-IκBα, p-STAT3) B->E F Data Analysis (IC50 Determination) C->F D->F E->F

References

A Comparative Guide to the Bioactivity of Myricanone, a Close Analog of 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from studies investigating the cytotoxic and anti-inflammatory effects of myricanone.

Table 1: Cytotoxicity of Myricanone against Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration (µg/mL)Exposure Time (h)AssayReference
HepG2Liver Cancer~2524MTT[1][2]
HeLaCervical Cancer>5048MTT[3]
PC3Prostate Cancer~5048MTT[3]

Table 2: Effect of Myricanone on Normal (Non-Cancerous) Cells

Cell LineCell TypeEffectConcentration (µg/mL)Exposure Time (h)AssayReference
WRL-68Liver CellsInsignificant cytotoxic effectsNot specified24MTT[1]
HaCaTKeratinocytesNot specifiedNot specifiedNot specifiedNot specified
PBMCPeripheral Blood Mononuclear CellsNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the independent replication of scientific findings. Below are the key experimental protocols used in the cited studies on myricanone.

1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (HepG2, HeLa, PC3) and normal cell lines (WRL-68) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of myricanone for the indicated time periods (24 or 48 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage of the control (untreated) cells.

2. Apoptosis Assessment

  • Nuclear Condensation (DAPI Staining): Cells treated with myricanone were fixed, permeabilized, and stained with DAPI (4′,6-diamidino-2-phenylindole). Nuclear morphology was observed under a fluorescence microscope to identify condensed and fragmented nuclei, characteristic of apoptosis.

  • Annexin V-FITC/PI Staining: Apoptotic and necrotic cells were differentiated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Stained cells were analyzed by flow cytometry.

  • Western Blot Analysis: Protein expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, Cytochrome-c, HSP70) were determined by Western blotting.

  • ELISA: The activity of caspases was quantified using colorimetric ELISA kits.

3. Reactive Oxygen Species (ROS) Generation

  • Intracellular ROS levels were measured using fluorescent probes like DCFH-DA (2′,7′-dichlorofluorescin diacetate).

  • Cells were treated with myricanone, followed by incubation with the fluorescent probe.

  • The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for myricanone-induced apoptosis and a general experimental workflow for assessing its bioactivity.

Myricanone_Apoptosis_Pathway Myricanone Myricanone ROS ↑ Reactive Oxygen Species (ROS) Myricanone->ROS HSP70 ↓ HSP70 Myricanone->HSP70 NFkB_STAT3 ↓ NF-κB & STAT3 Myricanone->NFkB_STAT3 Mito_Dysfunction Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito_Dysfunction CytoC Cytochrome-c Release Mito_Dysfunction->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation ↓ Cell Proliferation NFkB_STAT3->Cell_Proliferation

Caption: Proposed signaling pathway for myricanone-induced apoptosis.

Bioactivity_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Culture (Cancer & Normal Lines) Treatment Treatment with Myricanone (Dose- and Time-dependent) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (DAPI, Annexin V, Western Blot) Treatment->Apoptosis_Analysis Mechanism_Study Mechanistic Studies (ROS, Signaling Pathways) Treatment->Mechanism_Study Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis_Analysis->Data_Analysis Mechanism_Study->Data_Analysis

Caption: General experimental workflow for in vitro bioactivity assessment.

Disclaimer: The information provided in this guide is based on published research on myricanone. Further independent studies are required to validate these findings and to investigate the specific bioactivities of 12-Hydroxymyricanone.

References

Evaluating the Safety and Toxicity Profile of 12-Hydroxymyricanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental safety and toxicity data for 12-Hydroxymyricanone is not currently available in the public domain. This guide provides a comparative evaluation based on the toxicological profiles of structurally related compounds, primarily other diarylheptanoids isolated from the Myrica genus, and a standard chemotherapeutic agent, Doxorubicin. The information presented herein is intended to serve as a reference for future research and should not be interpreted as a definitive safety assessment of this compound.

Introduction

This compound is a cyclic diarylheptanoid, a class of plant secondary metabolites known for their diverse biological activities. It is primarily isolated from plants of the Myricaceae family, particularly from the roots of Myrica species. Given the growing interest in diarylheptanoids for their potential therapeutic applications, a thorough evaluation of their safety and toxicity is paramount for any drug development endeavor. This guide aims to provide a comparative overview of the available toxicological data for compounds structurally related to this compound, alongside a well-established cytotoxic drug, Doxorubicin, to offer a preliminary perspective on its potential safety profile.

Comparative Toxicity Data

The following tables summarize the available in vitro and in vivo toxicity data for compounds related to this compound and the reference drug, Doxorubicin.

Table 1: In Vitro Cytotoxicity Data
Compound/ExtractCell LineAssayIC50 ValueReference
MyricanoneA549 (Human Lung Adenocarcinoma)MTT3.22 µg/mL[1]
DoxorubicinA549 (Human Lung Adenocarcinoma)MTT1.50 µM[2]
DoxorubicinHeLa (Human Cervical Cancer)MTT1.00 µM[2]
DoxorubicinPC3 (Human Prostate Cancer)MTT8.00 µM[2]
DoxorubicinLNCaP (Human Prostate Cancer)MTT0.25 µM[2]
DoxorubicinHepG2 (Human Hepatocellular Carcinoma)MTT12.2 µM
DoxorubicinMCF-7 (Human Breast Adenocarcinoma)SRB8306 nM
DoxorubicinMDA-MB-231 (Human Breast Adenocarcinoma)SRB6602 nM

Note: The IC50 values for Doxorubicin can vary significantly depending on the cell line and the specific experimental conditions.

Table 2: In Vivo Acute Toxicity Data
Compound/ExtractAnimal ModelRoute of AdministrationLD50 ValueReference
Myrica spathulata (Partially Purified Extract)MiceIntraperitoneal875.99 - 877.8 mg/kg
DoxorubicinMiceIntravenous12.5 mg/kg
DoxorubicinMiceIntraperitoneal4.6 mg/kg
DoxorubicinMiceSubcutaneous13.5 mg/kg
DoxorubicinMiceOral570 mg/kg

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Myricanone, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Acute Oral Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.

Protocol:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and allow them to acclimatize for at least 5 days before the study. Provide free access to standard laboratory diet and drinking water.

  • Dose Administration: Administer the test substance orally in a single dose using a gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure: The study is conducted in a stepwise manner using a minimum number of animals per step. The outcome of the first step (number of animals that die or show signs of toxicity) determines the next step, which may involve testing at a higher or lower dose level, or stopping the test.

  • Observation Period: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are interpreted based on the number of animals affected at each dose level to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add test compound at various concentrations incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Experimental_Workflow_Acute_Oral_Toxicity start Animal Selection & Acclimatization dose_grouping Group animals and determine starting dose start->dose_grouping administration Single oral gavage administration dose_grouping->administration observation Observe for 14 days (mortality, clinical signs, body weight) administration->observation decision Evaluate outcome of the first dose group observation->decision necropsy Gross necropsy at the end of the study analysis Data analysis and GHS classification necropsy->analysis decision->necropsy If study concludes next_step Proceed to next step (higher/lower dose or stop) decision->next_step Based on mortality next_step->administration

References

Safety Operating Guide

Navigating the Disposal of 12-Hydroxymyricanone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Logistical and Operational Plan for Disposal

The proper disposal of 12-Hydroxymyricanone, a cyclic diarylheptanoid, requires a systematic approach to ensure safety and regulatory compliance.[1] The following table summarizes the key logistical information for managing different waste streams of this compound.

Waste StreamContainer TypeLabeling RequirementsDisposal Method
Pure this compound (Solid) Sealable, chemically compatible container for solid waste."Hazardous Waste," "this compound (Solid)," Accumulation Start Date.[1]Collection by institutional EHS for incineration or other approved disposal methods.[1]
Liquid Solutions Containing this compound Sealable, chemically compatible container (e.g., solvent waste carboy).[1]"Hazardous Waste," list all chemical components and approximate concentrations, Accumulation Start Date.[1]Collection by institutional EHS for incineration or chemical treatment.[1]
Contaminated Lab Debris (e.g., gloves, pipette tips, vials) Lined, rigid, puncture-proof container or a designated hazardous waste bag within a secondary container.[1][2]"Hazardous Waste," "Lab Debris Contaminated with this compound," Accumulation Start Date.Collection by institutional EHS for incineration.

Experimental Protocol: Step-by-Step Disposal Procedure

The fundamental principle for chemical disposal is waste minimization and accurate characterization. In the absence of specific data, this compound should be treated as a hazardous substance.

  • Waste Characterization and Segregation:

    • Pure Compound: Any unused, expired, or surplus solid this compound must be collected as solid organic hazardous waste.[1]

    • Solutions: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]

    • Contaminated Materials: All solid waste, such as gloves, bench paper, weighing paper, and pipette tips, contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Container Selection and Management:

    • Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[3]

    • Ensure containers are appropriately sized for the volume of waste to be generated.[3]

    • Keep waste containers closed except when adding waste.[4]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate concentrations if in a mixture.[1][5]

    • Record the accumulation start date (the date the first waste is added to the container).[1]

  • Storage:

    • Store hazardous waste containers in a designated and properly ventilated satellite accumulation area.[1][4]

    • Segregate incompatible waste streams to prevent dangerous reactions.[6]

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.[1] Adhere to institutional and regulatory time limits for waste removal.[4][7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Pure this compound D Solid Hazardous Waste Container A->D B Liquid solutions with this compound E Liquid Hazardous Waste Container B->E C Contaminated lab debris F Contaminated Debris Container C->F G Label: 'Hazardous Waste', Chemical Name, Start Date D->G E->G F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Compliant Disposal (e.g., Incineration) I->J

Caption: Logical workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for 12-Hydroxymyricanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for 12-Hydroxymyricanone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling chemical compounds with unknown toxicological profiles.

Hazard Identification and Personal Protective Equipment (PPE)

While specific quantitative toxicity data for this compound is not currently available, it should be handled with care, assuming it may be a skin, eye, and respiratory irritant. The parent compound, myricanone, has demonstrated significant biological activity, including the induction of apoptosis in cell lines.[1][2][3] Therefore, minimizing exposure is critical.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose
Eye Protection ANSI Z87.1-compliant safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact.
Body Protection Fully buttoned laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with P100 filtersRequired if handling the solid powder outside of a certified chemical fume hood to prevent inhalation.
Operational Plan for Handling

All procedures involving this compound should prioritize the minimization of dust and aerosol generation.

Engineering Controls

  • Fume Hood: All work with solid this compound must be conducted in a certified chemical fume hood.[1]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Procedural Guidance

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper. Don all required PPE correctly.

  • Weighing and Transferring: Handle the compound as a solid whenever possible to minimize dust. All weighing and transferring of the solid must be performed inside the fume hood. Use a spatula for transfers and avoid scooping actions that can generate dust.

  • Dissolving: When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.

  • Post-Handling Decontamination: After handling is complete, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by water. Dispose of all contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow and Disposal

The following diagrams illustrate the standard operating procedures for safely handling and disposing of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase p1 Verify Fume Hood Certification p2 Don Required PPE (Goggles, Lab Coat, Gloves) p1->p2 p3 Line Work Area with Absorbent Paper p2->p3 h1 Weigh Solid Compound p3->h1 Begin Handling h2 Slowly Add Solid to Solvent h1->h2 h3 Perform Experimental Procedure h2->h3 c1 Decontaminate Work Surface (e.g., 70% Ethanol) h3->c1 Complete Experiment c2 Collect All Contaminated Waste c1->c2 c3 Remove PPE c2->c3 Waste Disposal Workflow Waste Disposal Workflow c2->Waste Disposal Workflow c4 Wash Hands Thoroughly c3->c4

Diagram 1: Safe Handling and Experimental Workflow.

G cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal w1 Solid Waste (Gloves, Bench Paper, Tips) c1 Collect in Dedicated, Labeled Hazardous Solid Waste Container w1->c1 w2 Liquid Waste (Solutions containing the compound) c2 Collect in Separate, Sealed, Labeled Hazardous Liquid Waste Container w2->c2 d1 Store in Designated Area c1->d1 c2->d1 Ensure compatibility if combining streams d2 Follow Institutional and Local Regulations d1->d2 d3 Arrange Pickup by Licensed Hazardous Waste Company d2->d3

Diagram 2: Waste Segregation and Disposal Plan.
Toxicological and Safety Data

No official occupational exposure limits (OELs) or specific LD50 values have been established for this compound. In the absence of this data, the compound should be treated as potentially hazardous.

Data Point Value Remarks
OSHA PEL Not AvailableThe Occupational Safety and Health Administration has not set a Permissible Exposure Limit.
NIOSH REL Not AvailableThe National Institute for Occupational Safety and Health has not set a Recommended Exposure Limit.
ACGIH TLV Not AvailableThe American Conference of Governmental Industrial Hygienists has not set a Threshold Limit Value.
LD50 (Oral, Rat) Not AvailableAcute toxicity has not been determined. Handle with high caution.
Emergency Procedures

First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small solid spills, gently cover with absorbent material to avoid raising dust, then carefully sweep it into a labeled hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Biological Activity and Signaling

The parent compound, myricanone, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the intrinsic mitochondrial pathway. This biological activity underscores the need for careful handling to avoid unintended exposure.

G Myricanone Myricanone ROS Generation of Reactive Oxygen Species (ROS) Myricanone->ROS NFkB NF-κB Downregulation Myricanone->NFkB Suppresses STAT3 STAT3 Downregulation Myricanone->STAT3 Suppresses Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis Promotes STAT3->Apoptosis Promotes

Diagram 3: Generalized Apoptosis Signaling Pathway of Myricanone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxymyricanone
Reactant of Route 2
12-Hydroxymyricanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.